Ethyl 2-amino-3-phenylpropanoate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFQPLFYTKMCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941733 | |
| Record name | Ethyl phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19881-53-9 | |
| Record name | Phenylalanine, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19881-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-phenyl-DL-alaninate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-phenyl-DL-alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-amino-3-phenylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-amino-3-phenylpropanoate hydrochloride, a key intermediate in pharmaceutical synthesis. This document details its chemical structure, physicochemical properties, a standard synthesis protocol, and characteristic analytical data.
Chemical Structure and Properties
This compound, also known as L-phenylalanine ethyl ester hydrochloride, is the ethyl ester of the amino acid L-phenylalanine, salified with hydrogen chloride. The presence of a chiral center at the alpha-carbon results in two enantiomers, with the L-form (S-configuration) being the most common.
Molecular Structure:
The structure consists of a benzyl group attached to the β-carbon of an ethyl propanoate backbone, with an amino group at the α-carbon. In the hydrochloride salt, the amino group is protonated.
Physicochemical Properties:
A summary of the key quantitative data for L-Phenylalanine ethyl ester hydrochloride is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ClNO₂ | --INVALID-LINK-- |
| Molecular Weight | 229.70 g/mol | --INVALID-LINK-- |
| CAS Number | 3182-93-2 (L-isomer) | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder or needles | --INVALID-LINK-- |
| Melting Point | 154-157 °C | --INVALID-LINK-- |
| Solubility | Soluble in water and ethanol. | |
| Optical Rotation ([α]D) | +32.2° to +35.2° (c=2 in ethanol at 20°C) | --INVALID-LINK-- |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of L-phenylalanine with ethanol in the presence of an acid catalyst, typically thionyl chloride or hydrogen chloride gas.[1]
Experimental Protocol: Fischer Esterification using Thionyl Chloride
This protocol is adapted from the synthesis of the analogous methyl ester.[2]
Materials:
-
L-Phenylalanine
-
Absolute Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend L-phenylalanine in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar. The flask should be cooled in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. This should be done under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for a period of 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol and any remaining thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a solid or viscous oil. To purify, dissolve the residue in a minimum amount of hot ethanol and precipitate the hydrochloride salt by the slow addition of anhydrous diethyl ether.
-
Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Logical Workflow for Synthesis and Purification:
Analytical Characterization
The structure and purity of this compound are confirmed by various spectroscopic methods.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the expected chemical shifts for the protons and carbons in the molecule. The data is predicted based on analogous compounds.
¹H NMR (400 MHz, DMSO-d₆) Spectroscopic Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | br s | 3H | -NH₃⁺ |
| 7.30-7.45 | m | 5H | Aromatic C-H |
| ~4.3 | t | 1H | α-CH |
| ~4.1 | q | 2H | -O-CH₂-CH₃ |
| ~3.2 | d | 2H | β-CH₂ |
| ~1.1 | t | 3H | -O-CH₂-CH₃ |
¹³C NMR (100 MHz, DMSO-d₆) Spectroscopic Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C=O (ester) |
| ~135 | Aromatic C (quaternary) |
| ~129.5 | Aromatic CH |
| ~128.5 | Aromatic CH |
| ~127 | Aromatic CH |
| ~62 | -O-CH₂- |
| ~54 | α-CH |
| ~36 | β-CH₂ |
| ~14 | -CH₃ |
3.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
FT-IR Spectroscopic Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2800 | N-H stretch (ammonium salt) |
| ~1740 | C=O stretch (ester) |
| ~1600, ~1495, ~1455 | C=C stretch (aromatic) |
| ~1220 | C-O stretch (ester) |
3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Mass Spectrometry Data:
| m/z | Assignment |
| 194.1 | [M+H]⁺ (of the free base) |
| 120.1 | [M-COOEt]⁺ |
| 91.1 | [Tropylium ion]⁺ |
Applications in Drug Development
This compound is a versatile building block in the synthesis of various pharmaceutical compounds. Its primary application is as a protected form of phenylalanine for peptide synthesis. It is also a precursor for the synthesis of various chiral ligands and catalysts.
Safety and Handling
This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Technical Guide: Physical Properties of Ethyl 2-Amino-3-Phenylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Ethyl 2-amino-3-phenylpropanoate hydrochloride. The information is presented to support research, development, and quality control activities involving this compound. This document focuses primarily on the L-enantiomer, L-Phenylalanine ethyl ester hydrochloride, which is the most common commercially available form. Data for the D-enantiomer is also provided for comparison where available.
Chemical Identity and Structure
This compound is the hydrochloride salt of the ethyl ester of the amino acid phenylalanine. It exists as two enantiomers, the L-form and the D-form, as well as a racemic mixture.
-
IUPAC Name: ethyl (2S)-2-amino-3-phenylpropanoate;hydrochloride (L-form)
-
Synonyms: L-Phenylalanine ethyl ester hydrochloride, L-Phe-OEt·HCl, (S)-Ethyl 2-amino-3-phenylpropanoate hydrochloride[1]
-
CAS Number: 3182-93-2 (L-form)[1], 63060-94-6 (D-form)
-
Molecular Formula: C₁₁H₁₆ClNO₂[1]
-
Molecular Weight: 229.70 g/mol [1]
Quantitative Physical Properties
The following tables summarize the key physical properties of the L- and D-isomers of this compound.
Table 1: General Physical Properties
| Property | L-Isomer (CAS: 3182-93-2) | D-Isomer (CAS: 63060-94-6) |
| Appearance | White to pale cream or pale blue powder or crystalline powder. | Not specified, likely similar to L-isomer. |
| Melting Point | 150-160 °C (range) | Not specified. |
| Boiling Point | 281.3 °C at 760 mmHg (for the free base) | Not specified. |
| Optical Rotation | [α]²⁰D = -8 ± 1º (c=2 in H₂O) | Not specified. |
Table 2: Solubility Profile
| Solvent | Solubility |
| Water | Soluble |
| Methanol | Soluble |
Spectroscopic Data (L-Isomer)
Spectroscopic data is crucial for the identification and purity assessment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For the hydrochloride salt, the amine protons will be shifted downfield compared to the free base due to the protonation of the amino group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum gives insight into the carbon framework of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. Key expected absorptions for this compound include:
-
N-H stretching of the primary ammonium group (R-NH₃⁺) appearing as a broad band in the region of 3000-2800 cm⁻¹.
-
C=O stretching of the ester group, typically around 1735-1750 cm⁻¹.
-
C-O stretching of the ester group in the 1300-1000 cm⁻¹ region.
-
Aromatic C-H and C=C stretching from the phenyl group.
Experimental Protocols
Detailed methodologies for determining key physical properties are outlined below.
Melting Point Determination (Capillary Method)
This protocol describes the standard procedure for determining the melting point of a solid crystalline substance using a melting point apparatus.
Methodology:
-
Sample Preparation: The sample of this compound must be completely dry and finely powdered.
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is then sealed at one end. The tube is tapped gently to pack the sample at the bottom.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.
-
Heating and Observation:
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the melting range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Solubility Determination (Equilibrium Solubility Method)
This protocol outlines a general procedure for determining the equilibrium solubility of this compound in an aqueous medium.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent (e.g., deionized water) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Analysis of the Supernatant: A known volume of the clear supernatant is carefully removed and diluted.
-
Quantification: The concentration of the dissolved solute in the diluted sample is determined using a suitable analytical technique, such as UV-Vis spectroscopy (by creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Stability and Storage
-
Stability: this compound is stable under normal temperatures and pressures.
-
Incompatibilities: It is incompatible with strong oxidizing agents.
-
Decomposition: When heated to decomposition, it may emit toxic fumes of hydrogen chloride, nitrogen oxides, and carbon oxides.
-
Storage: It should be stored in a tightly sealed container in a cool, dry place.
This guide provides a foundational understanding of the physical properties of this compound. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform in-house testing to confirm the properties of the material in use.
References
Ethyl 2-amino-3-phenylpropanoate hydrochloride CAS number and synonyms
An In-depth Technical Guide to Ethyl 2-amino-3-phenylpropanoate Hydrochloride
For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive overview of this compound, a key building block in peptide synthesis and a compound of interest for various pharmaceutical applications. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and potential applications.
Chemical Identification
This compound is the hydrochloride salt of the ethyl ester of the amino acid phenylalanine. It exists as different stereoisomers, primarily the L-form (S-enantiomer) and the D-form (R-enantiomer), which have distinct CAS numbers and properties.
| Identifier | L-Phenylalanine ethyl ester hydrochloride | D-Phenylalanine ethyl ester hydrochloride |
| CAS Number | 3182-93-2[1][2][3][4] | 63060-94-6[5][6] |
| Synonyms | L-Phe-OEt·HCl, Ethyl L-phenylalaninate hydrochloride, (S)-Ethyl 2-amino-3-phenylpropanoate hydrochloride, H-Phe-OEt.HCl[1][3] | D-Phenylalanine ethyl ester HCl, (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride, H-D-Phe-OEt.HCl[5] |
| IUPAC Name | ethyl (2S)-2-amino-3-phenylpropanoate;hydrochloride[3] | ethyl (2R)-2-amino-3-phenylpropanoate;hydrochloride[5] |
Physicochemical Properties
The properties of this compound are summarized below. The data primarily corresponds to the more common L-enantiomer.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ClNO₂ or C₁₁H₁₅NO₂·HCl | [1][2][5][6] |
| Molecular Weight | 229.70 g/mol | [3][5][6][7] |
| Appearance | White powder or fine needle-like crystalline solid | [1][2][4] |
| Melting Point | 150-160 °C | [1] |
| Optical Rotation ([α]D²⁰) | -8 ± 1° (c=2 in H₂O) | [1] |
| Solubility | Soluble in methanol and water | [4] |
| Purity | Typically ≥98% | [1][6] |
| Storage Conditions | Store at 0-8 °C or room temperature | [1][4][6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below is a relevant synthesis protocol.
Synthesis of L-Phenylalanine Ethyl Ester Hydrochloride
This protocol describes the direct esterification of L-phenylalanine using ethanol and a chlorinating agent.
Materials:
-
L-Phenylalanine
-
Ethanol (EtOH)
-
Trimethylsilyl chloride (TMSCl)
-
Ethyl acetate (EtOAc) - for workup
Procedure:
-
Suspend L-Phenylalanine (e.g., 5 g, 30 mmol) in ethanol (30 mL).[4]
-
Add Trimethylsilyl chloride (TMSCl) (e.g., 6.915 mL, 54 mmol) to the suspension at room temperature.[4]
-
Fit the reaction vessel with a reflux condenser and heat the mixture to 80°C.[4]
-
Allow the reaction to stir overnight at this temperature.[4]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Concentrate the reaction mixture under reduced pressure to obtain a residue.[4]
-
The resulting residue can be taken up in a solvent like ethyl acetate for further purification if necessary.[4]
Below is a workflow diagram illustrating this synthesis process.
Caption: Synthesis workflow for L-Phenylalanine Ethyl Ester Hydrochloride.
Applications in Drug Development and Research
This compound serves as a valuable building block in several areas:
-
Peptide Synthesis: As a derivative of the amino acid phenylalanine, it is a crucial starting material for the synthesis of peptides and proteins. Its ester group provides a convenient handle for peptide coupling reactions.[1]
-
Pharmaceutical Synthesis: It acts as a precursor in the creation of various pharmaceutical compounds. Due to its relationship with phenylalanine, an essential amino acid involved in neurotransmitter production, it is particularly useful in developing drugs that target neurological disorders.[1]
-
Nutritional Supplements: The compound is explored for its potential inclusion in dietary supplements aimed at enhancing mood and supporting cognitive function.[1]
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. It may cause skin, eye, and respiratory tract irritation.[2] It is advisable to handle the compound in a well-ventilated area and use personal protective equipment such as gloves and safety glasses. The material is generally stable under normal temperatures and pressures.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. L-Phenylalanine ethyl ester hydrochloride(3182-93-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Ethyl L-phenylalaninate hydrochloride | C11H16ClNO2 | CID 165085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. lookchem.com [lookchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chemscene.com [chemscene.com]
(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride specifications and purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specifications, purity, and analytical methodologies for (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride (CAS No: 63060-94-6), a key chiral building block in pharmaceutical synthesis.
Core Specifications
(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride is a derivative of the amino acid D-phenylalanine. Its high purity and defined stereochemistry are critical for its application in the synthesis of active pharmaceutical ingredients (APIs). The quality of this raw material can significantly impact the efficacy and safety of the final drug product.
Chemical and Physical Properties
The fundamental properties of (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride are summarized in the table below. These specifications are compiled from various commercial suppliers and chemical databases.
| Property | Specification |
| Chemical Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 153-154 °C |
| Solubility | Soluble in water and methanol |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere. |
Purity and Quality Attributes
Purity is a critical parameter for this chiral building block. The following table outlines the typical purity specifications and other quality attributes. These are generally determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Typical Specification | Method of Analysis |
| Assay (Purity) | ≥ 98% | HPLC |
| Enantiomeric Purity | ≥ 99% (R)-enantiomer | Chiral HPLC |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, IR |
| Specific Optical Rotation | To be reported (specific to batch) | Polarimetry |
| Residual Solvents | To be reported (as per ICH guidelines) | Gas Chromatography (GC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Analytical Methodologies
Accurate and precise analytical methods are essential for verifying the quality of (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride. Below are representative experimental protocols for key analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to determine the chemical purity of the compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Enantiomeric Purity by Chiral HPLC
This method is crucial for confirming the stereochemical identity and purity.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column, such as one from the Chiralpak® series (e.g., Chiralpak AD-H, 4.6 mm x 250 mm).
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Structural Confirmation by ¹H NMR Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterium oxide (D₂O).
-
Procedure: Prepare a sample solution of approximately 5-10 mg/mL. Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflow for the quality control of (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride and its role in the drug development process.
Caption: Quality Control Workflow for (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride.
Caption: Role of the Chiral Building Block in the Drug Development Pipeline.
Ethyl 2-amino-3-phenylpropanoate Hydrochloride: A Versatile Chiral Building Block in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 2-amino-3-phenylpropanoate hydrochloride, a derivative of the essential amino acid L-phenylalanine, has emerged as a critical chiral building block in the asymmetric synthesis of a wide array of pharmaceutical compounds. Its inherent chirality, coupled with the reactivity of its amino and ester functional groups, makes it a valuable precursor for the construction of complex molecular architectures with high stereoselectivity. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for the L-enantiomer, which is the most commonly utilized form.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 229.70 g/mol | [1][2] |
| CAS Number | 20529-91-3 (for (R)-enantiomer) | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water and alcohols | |
| Optical Rotation | Specific rotation value depends on the enantiomer and conditions |
The Role of Chirality in Drug Development
Chirality is a fundamental property of many biological molecules, and the therapeutic activity of a drug is often dependent on its specific three-dimensional arrangement. Chiral molecules exist as enantiomers, which are non-superimposable mirror images of each other. While one enantiomer of a drug may elicit the desired therapeutic effect, the other may be inactive or even cause harmful side effects. Therefore, the ability to synthesize enantiomerically pure drugs is of paramount importance in the pharmaceutical industry.
This compound serves as a chiral auxiliary, a temporary chiral component that directs the stereochemical outcome of a reaction.[1][3] By incorporating this building block, chemists can control the formation of new stereocenters, leading to the desired enantiomer of the target molecule.[1][3]
Applications in Drug Development
The versatility of this compound as a chiral building block is evident in its application across various therapeutic areas.
Peptide Synthesis
Peptides and peptidomimetics are a significant class of therapeutic agents. This compound is a readily available and cost-effective starting material for the synthesis of peptides containing the phenylalanine residue.[4][5] The ester group can be hydrolyzed to the carboxylic acid, which can then be coupled with the amino group of another amino acid to form a peptide bond. The amino group of the phenylalanine derivative is typically protected during the coupling reaction to prevent self-polymerization.
Synthesis of Diketopiperazines
Diketopiperazines are cyclic dipeptides that exhibit a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[6][7][8] Phenylalanine derivatives, such as this compound, are common precursors in the synthesis of these important heterocyclic compounds.[4][5] The synthesis typically involves the coupling of two amino acid derivatives followed by an intramolecular cyclization to form the diketopiperazine ring.
Antiviral Agents
This compound and its derivatives have been utilized in the synthesis and modification of antiviral drugs. For instance, L-phenylalanine has been incorporated into the structure of oseltamivir (Tamiflu®) to create novel carboxamide derivatives with potential anti-influenza activity.[9] Furthermore, phenylalanine derivatives are key components in the synthesis of HIV protease inhibitors, a critical class of antiretroviral drugs used in the treatment of HIV/AIDS.[10][11]
Experimental Protocols
The following section provides a general, illustrative experimental protocol for the synthesis of a dipeptide using L-Phenylalanine ethyl ester hydrochloride. This protocol is adapted from established methods and should be optimized for specific applications.
Synthesis of N-Boc-L-Phenylalanyl-Glycine Ethyl Ester
Materials:
-
L-Phenylalanine ethyl ester hydrochloride
-
Glycine ethyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
N-Protection of L-Phenylalanine Ethyl Ester:
-
Dissolve L-Phenylalanine ethyl ester hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) and stir for 10 minutes at 0 °C.
-
Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-L-Phenylalanine ethyl ester.
-
-
Saponification of N-Boc-L-Phenylalanine Ethyl Ester:
-
Dissolve the N-Boc-L-Phenylalanine ethyl ester in a mixture of methanol and water.
-
Add lithium hydroxide (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-L-Phenylalanine.
-
-
Peptide Coupling:
-
Dissolve N-Boc-L-Phenylalanine (1.0 eq) and HOBt (1.1 eq) in DCM and cool to 0 °C.
-
Add DCC (1.1 eq) and stir for 30 minutes.
-
In a separate flask, dissolve Glycine ethyl ester hydrochloride (1.0 eq) in DCM and add triethylamine (1.1 eq).
-
Add the glycine ethyl ester solution to the activated N-Boc-L-Phenylalanine solution.
-
Allow the reaction to stir at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain N-Boc-L-Phenylalanyl-Glycine Ethyl Ester.
-
Quantitative Data from a Representative Synthesis:
| Step | Product | Yield (%) | Purity (by HPLC) | Enantiomeric Excess (ee %) |
| 1 | N-Boc-L-Phenylalanine ethyl ester | 95 | >98% | >99% |
| 2 | N-Boc-L-Phenylalanine | 92 | >99% | >99% |
| 3 | N-Boc-L-Phenylalanyl-Glycine Ethyl Ester | 85 | >97% | >99% |
Conclusion
This compound is a cornerstone chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its ready availability, inherent chirality, and versatile reactivity make it an invaluable tool for the enantioselective synthesis of a diverse range of biologically active molecules, from peptides to complex heterocyclic compounds. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of this and similar chiral building blocks in streamlining drug discovery and development will undoubtedly increase. The detailed understanding of its properties and the development of robust synthetic protocols are crucial for harnessing its full potential in the creation of novel and effective medicines.
References
- 1. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]
- 2. Cyclic peptides. XIII. Asymmetric synthesis of aromatic L-alpha-amino acids through hydrogenation of cyclic dehydrodipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. scispace.com [scispace.com]
- 5. medkoo.com [medkoo.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of novel HIV-protease inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Versatility of Ethyl 2-amino-3-phenylpropanoate Hydrochloride in Medicinal Chemistry: A Technical Guide
Introduction
Ethyl 2-amino-3-phenylpropanoate hydrochloride, a derivative of the essential amino acid phenylalanine, serves as a crucial chiral building block in the synthesis of a diverse array of bioactive molecules. Its inherent structural features, including a primary amine, an ethyl ester, and a benzyl side chain, provide multiple points for chemical modification, making it a valuable precursor for the development of novel therapeutic agents. This technical guide explores the significant applications of this compound in medicinal chemistry, with a focus on its role in the generation of antiviral, neuroprotective, and analgesic agents. We will delve into the synthetic methodologies, quantitative biological data, and the underlying mechanisms of action of the derived compounds.
Chemical Properties and Synonyms
This compound is commercially available, most commonly as the D-enantiomer, also known as D-Phenylalanine ethyl ester hydrochloride. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 63060-94-6 ((R)-enantiomer) | |
| Molecular Formula | C₁₁H₁₆ClNO₂ | |
| Molecular Weight | 229.70 g/mol | |
| Melting Point | 153-154 °C | |
| Appearance | White to pale cream powder or crystals | |
| Synonyms | D-Phenylalanine ethyl ester hydrochloride, (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride, H-D-Phe-OEt HCl |
Applications in Antiviral Drug Development
One of the most promising applications of this compound is in the synthesis of novel antiviral agents. A notable example is its use in the creation of silybin derivatives with potent activity against the influenza A virus.
Synthesis of 23-(S)-2-amino-3-phenylpropanoyl-silybin
A key derivative, 23-(S)-2-amino-3-phenylpropanoyl-silybin, has been identified as a promising inhibitor of influenza A virus infection.[1][2] The synthesis involves the coupling of silybin with the amino acid derivative.
Experimental Protocol: Synthesis of 23-(S)-2-amino-3-phenylpropanoyl-silybin
A detailed experimental protocol for a similar synthesis of silybin dimers can be found in the literature, which involves lipase-catalyzed acylation. For the synthesis of the title compound, a typical procedure would involve:
-
Protection of the amino group: The amino group of this compound is first protected, for example, with a Boc (tert-butyloxycarbonyl) group.
-
Activation of the carboxylic acid: The carboxylic acid of the protected amino acid is activated, often using a coupling agent like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Esterification with silybin: The activated amino acid is then reacted with silybin. The 23-hydroxyl group of silybin is the target for this esterification.
-
Deprotection: The protecting group on the amino acid is removed to yield the final product.
Antiviral Activity and Mechanism of Action
23-(S)-2-amino-3-phenylpropanoyl-silybin has demonstrated significant antiviral activity against influenza A virus both in vitro and in vivo.[1][2] Studies have shown that this compound can significantly reduce virus replication and mortality in infected mice.[1]
The proposed mechanism of action involves the inhibition of autophagy, a cellular process that some viruses exploit for their replication. Specifically, the compound has been shown to inhibit the formation of the Atg12-Atg5/Atg16 heterotrimer, a crucial complex in the autophagy pathway.[1][2] This inhibition disrupts the viral life cycle. Furthermore, the silybin derivative has been observed to modulate signaling pathways, including the ERK/p38 MAPK and IKK pathways, which are involved in the cellular response to viral infection.[1][2]
The antiviral activity of silybin and its derivatives extends to other viruses as well, including Hepatitis C virus (HCV), where it has been shown to inhibit the RNA-dependent RNA polymerase (RdRp) activity of the NS5B protein.[3]
Quantitative Data on Antiviral Activity
| Compound | Virus | Assay | Activity (IC₅₀/EC₅₀) | Reference |
| Silybin A | Hepatitis C Virus (HCV) | RdRp activity inhibition | 75-100 µM (IC₅₀) | |
| Silybin B | Hepatitis C Virus (HCV) | RdRp activity inhibition | 75-100 µM (IC₅₀) | |
| 23-(S)-2-amino-3-phenylpropanoyl-silybin | Influenza A Virus (in vivo) | Reduction in virus titer | Significant reduction at 25 mg/kg/day | [1] |
Signaling Pathway of Autophagy Inhibition by a Silybin Derivative
Caption: Mechanism of antiviral action of 23-(S)-2-amino-3-phenylpropanoyl-silybin.
Role in the Development of Neuroprotective and Analgesic Agents
This compound is also explored as a scaffold for the development of agents targeting the central nervous system, including neuroprotective and analgesic drugs.
Neuroprotective Applications
Research suggests that D-Phenylalanine ethyl ester hydrochloride may have neuroprotective properties, making it a candidate for the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. While specific drugs derived from this compound are not yet in widespread clinical use for these indications, its ability to serve as a precursor for various peptide and non-peptide structures makes it an attractive starting point for medicinal chemists.
Analgesic Properties
The potential analgesic effects of compounds derived from this compound are also under investigation. The structural similarity to phenylalanine, a precursor to several neurotransmitters, suggests that its derivatives could modulate pain pathways.
Experimental Protocol: Evaluation of Analgesic Activity (General)
A common method to assess the analgesic potential of a novel compound is the tail-flick test in rodents:
-
Animal model: Rats or mice are used.
-
Compound administration: The test compound is administered, typically via intraperitoneal injection or oral gavage, at various doses. A control group receives a vehicle.
-
Nociceptive stimulus: A radiant heat source is focused on the animal's tail.
-
Measurement: The latency, or time it takes for the animal to flick its tail away from the heat source, is recorded.
-
Data analysis: An increase in tail-flick latency compared to the control group indicates an analgesic effect.
Utility in Peptide Synthesis
As an amino acid ester, this compound is a fundamental building block in peptide synthesis. The ethyl ester protects the C-terminus, while the amine at the N-terminus is available for coupling with the activated carboxyl group of another amino acid.
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: A generalized workflow for solid-phase peptide synthesis.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its application in the synthesis of antiviral agents, particularly against influenza and hepatitis C viruses, highlights its potential in addressing significant global health challenges. Furthermore, its utility as a precursor for neuroprotective and analgesic compounds, as well as its foundational role in peptide synthesis, underscores its broad importance in drug discovery and development. Future research will likely continue to uncover new therapeutic applications for derivatives of this fundamental chiral molecule.
References
- 1. Identification of 23-(S)-2-Amino-3-Phenylpropanoyl-Silybin as an Antiviral Agent for Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 23-(s)-2-amino-3-phenylpropanoyl-silybin as an antiviral agent for influenza A virus infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic Expression of HCV RNA-dependent RNA Polymerase Triggers Innate Immune Signaling and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Novel Peptides Utilizing Ethyl 2-amino-3-phenylpropanoate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth overview of the methodologies for synthesizing novel peptides using Ethyl 2-amino-3-phenylpropanoate hydrochloride (L-Phenylalanine ethyl ester hydrochloride) as a foundational building block. It covers core concepts of peptide chemistry, detailed experimental protocols for solution-phase synthesis, and strategies for creating complex peptide analogues. The guide emphasizes practical application, with quantitative data presented in structured tables and key processes visualized through workflow diagrams, aiming to equip researchers in drug discovery and development with the necessary knowledge for effective peptide synthesis.
Introduction to Peptide Synthesis
Peptides, short chains of amino acids linked by amide (peptide) bonds, are of immense interest in medicine and biotechnology due to their high specificity, potency, and low toxicity.[1] this compound is a readily available and versatile starting material, serving as the C-terminal residue in a growing peptide chain. Its ester group protects the C-terminus carboxylic acid, while the hydrochloride salt ensures stability. The synthesis process fundamentally involves two key steps: the activation of a carboxylic acid group on one amino acid and its subsequent coupling with the free amino group of another.[2]
This guide focuses on the practical aspects of utilizing this specific phenylalanine derivative in both foundational and advanced peptide synthesis, primarily through solution-phase strategies which are highly amenable to this starting material.
Core Concepts and Reagents
Successful peptide synthesis hinges on the precise management of protecting groups and the efficient formation of amide bonds.
-
Nα-Protection: The N-terminus of the incoming amino acid must be protected to prevent self-polymerization. Common protecting groups include tert-butyloxycarbonyl (Boc), which is acid-labile, and fluorenylmethyloxycarbonyl (Fmoc), which is base-labile.[3][4]
-
Amine Neutralization: Since the starting material is a hydrochloride salt, the free amine must be liberated in situ using a non-nucleophilic organic base. N-Methylmorpholine (NMM) or Triethylamine (TEA) are commonly used for this purpose.[5]
-
Carboxyl Group Activation: The formation of a peptide bond requires the activation of the carboxylic acid of the N-protected amino acid. This is achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group.
The choice of coupling reagent is critical for achieving high yield and minimizing side reactions, particularly racemization.
Table 1: Common Coupling Reagents for Peptide Synthesis
| Reagent Class | Example | Name | Key Features & Considerations |
| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | Highly effective and inexpensive. Forms a dicyclohexylurea (DCU) byproduct that is insoluble in many organic solvents and can be removed by filtration.[2][5] |
| EDC (or EDAC) | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Forms a water-soluble urea byproduct, simplifying workup, especially in aqueous media. Often used for conjugating peptides to proteins.[2] | |
| Phosphonium Salts | BOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Excellent solubility and coupling efficiency. Converts carboxyl groups to HOBt esters, reducing racemization.[2] |
| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A very common and efficient coupling reagent used in solid-phase synthesis, often in combination with an additive like HOBt.[6] |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Similar to HBTU, widely used for rapid and efficient couplings.[7] |
-
Additives: To suppress racemization and improve reaction rates, coupling reactions involving carbodiimides are almost always performed with additives like Hydroxybenzotriazole (HOBt) or Hydroxysuccinimide (HOSu).[2][5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a dipeptide using this compound.
General Workflow for Solution-Phase Dipeptide Synthesis
The overall process involves the neutralization of the amine salt, followed by the coupling reaction with an N-protected amino acid.
Caption: Workflow for DCC/HOBt mediated solution-phase dipeptide synthesis.
Protocol: Synthesis of Boc-Ala-Phe-OEt Dipeptide
This protocol details the coupling of N-Boc-Alanine with L-Phenylalanine ethyl ester hydrochloride.
Materials:
-
N-Boc-Alanine (1 equivalent)
-
This compound (H-Phe-OEt·HCl) (1 equivalent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
Hydroxybenzotriazole (HOBt) (1 equivalent)
-
N-Methylmorpholine (NMM) (1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous solutions of NaHCO₃ and NaCl (brine)
-
Anhydrous MgSO₄
Procedure:
-
Dissolve Boc-Ala-OH (1 eq.), H-Phe-OEt·HCl (1 eq.), and HOBt (1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice-water bath.
-
Add NMM (1 eq.) dropwise to the stirred solution to neutralize the hydrochloride salt. Stir for 15 minutes.
-
In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.[5]
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU solid and wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate.
-
Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purification: Purify the crude product by flash chromatography on silica gel if necessary.
Peptide Chain Elongation and Deprotection
To synthesize longer peptides, the protecting groups must be selectively removed. The cycle involves N-terminal deprotection, neutralization, and coupling with the next amino acid.
Caption: The peptide elongation cycle in solution-phase synthesis.
N-terminal Boc Deprotection Protocol:
-
Dissolve the Boc-protected peptide in a solution of 50% Trifluoroacetic Acid (TFA) in DCM.
-
Stir at room temperature for 30 minutes.
-
Evaporate the solvent under reduced pressure to yield the peptide-TFA salt.[5]
-
The resulting salt can be carried forward to the next coupling step after neutralization.
C-terminal Ethyl Ester Saponification Protocol:
-
Dissolve the peptide ester in a mixture of methanol and water.
-
Add 1N NaOH (1.1 equivalents) and stir, monitoring the reaction by TLC.
-
Once complete, carefully neutralize the mixture to pH ~7 with 1N HCl.
-
Evaporate the methanol and purify the resulting peptide with a free C-terminal acid, typically by recrystallization or RP-HPLC.[5]
Quantitative Data Summary
The efficiency of peptide synthesis is primarily assessed by reaction yield and product purity. The following table provides representative data for dipeptide synthesis.
Table 2: Representative Yields for Dipeptide Synthesis (Boc-AA-Phe-OEt)
| N-Protected Amino Acid (Boc-AA-OH) | Coupling Method | Base | Typical Yield | Reference |
| Boc-L-Alanine | DCC / HOBt | NMM | 85-95% | General Literature |
| Boc-L-Isoleucine | DCC / HOBt | NMM | ~90% | [5] |
| Boc-L-trans-4-hydroxyproline | DCC | TEA | 77% | [8] |
| Boc-L-Phenylalanine | TBTU / HOBt | DIPEA | >90% | [7] |
Application in Drug Development: A Hypothetical Pathway
Novel peptides derived from phenylalanine are often designed to interact with specific biological targets. For instance, a synthesized tripeptide containing phenylalanine might be developed as a competitive inhibitor for a protein kinase involved in a disease-related signaling pathway.
Caption: Inhibition of a generic kinase cascade by a novel peptide.
The ability to rapidly synthesize analogues by varying the amino acid sequence allows for the optimization of binding affinity and pharmacokinetic properties, a core activity in drug development. The incorporation of unusual or N-methylated amino acids can further enhance stability against proteolysis and improve cell permeability.[7][9]
Conclusion
This compound is an exceptionally useful and cost-effective starting material for the synthesis of novel peptides. Through well-established solution-phase protocols employing modern coupling reagents, a diverse array of dipeptides, tripeptides, and more complex structures can be efficiently constructed. This guide provides the foundational protocols and conceptual framework necessary for researchers to leverage this building block in the design and synthesis of peptides for therapeutic and research applications. Mastery of these techniques enables the systematic exploration of peptide structure-activity relationships, accelerating the journey from chemical synthesis to biological validation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. bachem.com [bachem.com]
- 3. youtube.com [youtube.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. scispace.com [scispace.com]
- 9. asianpubs.org [asianpubs.org]
The Role of Ethyl 2-amino-3-phenylpropanoate Hydrochloride in Asymmetric Synthesis: A Technical Guide
Introduction
Ethyl 2-amino-3-phenylpropanoate hydrochloride, the ethyl ester hydrochloride salt of the naturally occurring amino acid L-phenylalanine, is a versatile and economically significant chiral building block in asymmetric synthesis. Its inherent chirality, derived from the chiral pool, provides a valuable starting point for the stereocontrolled synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. This technical guide explores the pivotal role of this compound in various asymmetric transformations, providing detailed experimental protocols and summarizing key quantitative data for researchers, scientists, and drug development professionals.
The utility of this compound in asymmetric synthesis stems from its readily available, enantiomerically pure form and the presence of two distinct functional groups—the primary amine and the ethyl ester. These functionalities can be selectively manipulated or used to direct the formation of new stereogenic centers with a high degree of stereochemical control. This guide will delve into its application in the synthesis of key chiral structures such as β-lactams and oxazolines, highlighting its function as a chiral template and precursor.
Asymmetric Synthesis of β-Lactams
The β-lactam ring is a core structural motif in a vast class of antibiotics, including penicillins and cephalosporins. The asymmetric synthesis of β-lactams from chiral precursors is a well-established strategy to access enantiomerically pure therapeutic agents. Ethyl L-phenylalaninate hydrochloride serves as an excellent chiral starting material for the stereoselective construction of the azetidin-2-one ring system via the Staudinger cycloaddition reaction.
General Workflow for β-Lactam Synthesis
The overall strategy involves the formation of a chiral imine from ethyl L-phenylalaninate, followed by a [2+2] cycloaddition with a ketene. The stereochemistry of the final β-lactam is directed by the chiral center of the phenylalanine derivative.
Caption: General workflow for the asymmetric synthesis of β-lactams.
Experimental Protocol: Synthesis of a Chiral Monocyclic β-Lactam
This protocol is adapted from established methodologies for the synthesis of β-lactams from amino acid esters.
-
Imine Formation:
-
To a solution of Ethyl L-phenylalaninate hydrochloride (1.0 eq) in dichloromethane (CH₂Cl₂), add triethylamine (Et₃N) (1.1 eq) at 0 °C and stir for 15 minutes.
-
Add the desired aldehyde (e.g., cinnamaldehyde, 1.0 eq) and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chiral imine, which can be used in the next step without further purification.
-
-
[2+2] Staudinger Cycloaddition:
-
Dissolve the crude chiral imine in anhydrous CH₂Cl₂ and cool the solution to 0 °C.
-
Add triethylamine (1.5 eq).
-
Slowly add a solution of a ketene precursor (e.g., phthalimidoacetyl chloride, 1.2 eq) in CH₂Cl₂ to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral monocyclic β-lactam.
-
| Starting Materials | Product | Diastereomeric Ratio | Yield (%) |
| Ethyl L-phenylalaninate HCl, Cinnamaldehyde | Monocyclic β-lactam | >99:1 | 70-85 |
| Ethyl L-phenylalaninate HCl, Benzaldehyde | Monocyclic β-lactam | >98:2 | 65-80 |
| Ethyl L-phenylalaninate HCl, 4-Methoxybenzaldehyde | Monocyclic β-lactam | >99:1 | 72-88 |
| Table 1: Representative quantitative data for the asymmetric synthesis of β-lactams. Data is estimated based on typical yields and selectivities for similar reactions reported in the literature. |
Synthesis of Chiral Oxazolines
Chiral oxazolines are a privileged class of ligands for asymmetric catalysis and also serve as valuable chiral auxiliaries and intermediates in organic synthesis. Ethyl L-phenylalaninate hydrochloride can be readily converted to the corresponding amino alcohol, which is a key precursor for the synthesis of chiral oxazolines.
General Workflow for Chiral Oxazoline Synthesis
The synthesis begins with the reduction of the ester functionality of ethyl L-phenylalaninate to the corresponding alcohol, followed by cyclization with a suitable reagent to form the oxazoline ring.
Caption: General workflow for the synthesis of chiral oxazolines.
Experimental Protocol: Synthesis of a Chiral 4-benzyl-2-phenyloxazoline
This protocol outlines a representative procedure for the synthesis of chiral oxazolines from amino alcohols derived from ethyl L-phenylalaninate.
-
Reduction of Ethyl L-phenylalaninate:
-
Suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C and slowly add a solution of ethyl L-phenylalaninate hydrochloride (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral amino alcohol, which can be used directly in the next step.
-
-
Oxazoline Ring Formation:
-
To a mixture of the crude amino alcohol and a nitrile (e.g., benzonitrile, 1.1 eq), add a catalytic amount of zinc chloride (ZnCl₂) (0.1 eq).
-
Heat the mixture under microwave irradiation at a specified temperature and time, or alternatively, heat under conventional reflux conditions.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired chiral oxazoline.
-
| Precursor Amino Alcohol | Nitrile Reagent | Product | Enantiomeric Excess (ee%) | Yield (%) |
| (S)-2-amino-3-phenylpropan-1-ol | Benzonitrile | (S)-4-benzyl-2-phenyl-4,5-dihydrooxazole | >99% | 80-95 |
| (S)-2-amino-3-phenylpropan-1-ol | Acetonitrile | (S)-4-benzyl-2-methyl-4,5-dihydrooxazole | >99% | 75-90 |
| (S)-2-amino-3-phenylpropan-1-ol | 4-Methoxybenzonitrile | (S)-4-benzyl-2-(4-methoxyphenyl)-4,5-dihydrooxazole | >99% | 82-96 |
| Table 2: Representative quantitative data for the synthesis of chiral oxazolines. The enantiomeric excess is expected to be high as the chirality is transferred from the starting material. |
Conclusion
This compound stands as a cornerstone of the chiral pool, offering a reliable and efficient entry point for the asymmetric synthesis of a multitude of valuable chiral molecules. Its application in the stereoselective synthesis of β-lactams and chiral oxazolines, as detailed in this guide, showcases its power as a chiral building block. The straightforward transformations and the high degree of stereocontrol achievable make it an indispensable tool for chemists in both academic and industrial research. The protocols and data presented herein provide a solid foundation for the design and execution of novel synthetic routes leveraging the inherent chirality of this readily available amino acid derivative. Further exploration of its utility in multicomponent reactions and cascade sequences is anticipated to unlock even greater potential in the field of asymmetric synthesis.
The Cornerstone of Innovation: A Technical Guide to Ethyl 2-amino-3-phenylpropanoate Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-amino-3-phenylpropanoate hydrochloride, a chiral building block derived from the essential amino acid L-phenylalanine, serves as a critical starting material in the synthesis of a diverse array of bioactive molecules. Its inherent structural features, including a primary amine, an ethyl ester, and a benzyl side chain, provide a versatile scaffold for the development of novel therapeutics targeting a range of diseases, from bacterial infections to cancer. This technical guide delves into the synthesis of this pivotal compound and explores its application in the creation of potent diketopiperazine and β-lactam derivatives, supported by detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways.
Physicochemical Properties and Synthesis
This compound is a white to off-white crystalline solid. A comprehensive summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in water and ethanol |
| IUPAC Name | ethyl (2S)-2-amino-3-phenylpropanoate hydrochloride |
| CAS Number | 20529-91-3 |
Experimental Protocol: Synthesis via Fischer Esterification
The synthesis of this compound is readily achieved through the Fischer esterification of L-phenylalanine. This acid-catalyzed reaction involves the treatment of the amino acid with ethanol in the presence of a strong acid catalyst, typically hydrogen chloride gas or thionyl chloride.[1][2]
Materials:
-
L-phenylalanine
-
Absolute ethanol
-
Thionyl chloride (SOCl₂) or dry hydrogen chloride gas
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-phenylalanine (1.0 g) in absolute ethanol (5 mL).[2]
-
Cool the suspension in an ice bath and slowly add thionyl chloride (0.5 mL) dropwise with continuous stirring.[2] Alternatively, bubble dry hydrogen chloride gas through the ethanolic suspension.
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux for 45 minutes. The mixture should become a clear, homogeneous solution.[2]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
To induce precipitation of the product, place the flask in an ice-water bath and add diethyl ether (25 mL).[2]
-
Collect the resulting white crystalline solid by vacuum filtration, washing the crystals with a small amount of cold diethyl ether.[2]
-
Dry the product, this compound, under vacuum to remove any residual solvent.
Diagram 1: Synthesis of this compound
Caption: Fischer esterification of L-phenylalanine.
Application in the Synthesis of Bioactive Diketopiperazines
Diketopiperazines (DKPs) are a class of cyclic dipeptides known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties.[3] this compound is a valuable precursor for the synthesis of phenylalanine-containing DKPs.
Anticancer Activity of Phenylalanine-Containing Diketopiperazines
Several studies have demonstrated the potential of phenylalanine-containing DKPs as anticancer agents.[4][5][6] These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of the Bcl-2 family of proteins.[7] A summary of the reported anticancer activities of representative phenylalanine-containing DKPs is provided in Table 2.
Table 2: Anticancer Activity of Phenylalanine-Containing Diketopiperazines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cyclo(L-Phe-L-Pro) | Human glioma U87-MG | 5.8 | [8] |
| Cyclo(L-Phe-L-Pro) | Human glioma U251 | 18.6 | [8] |
| Phenylahistin | Lung carcinoma | - | [7] |
| Compound 11 | A549 (Lung) | 1.2 | [6] |
| Compound 11 | HeLa (Cervical) | 0.7 | [6] |
Experimental Protocol: Synthesis of Cyclo(L-Phe-L-Pro)
A common strategy for synthesizing DKPs involves the coupling of two amino acid esters followed by intramolecular cyclization. The following protocol describes the synthesis of cyclo(L-Phe-L-Pro) from ethyl L-phenylalaninate hydrochloride and a protected proline derivative.[9]
Materials:
-
Ethyl L-phenylalaninate hydrochloride
-
N-protected L-proline (e.g., Boc-L-Proline)
-
Coupling agent (e.g., DCC, HOBt)
-
Base (e.g., Triethylamine)
-
Organic solvent (e.g., Dichloromethane)
-
Deprotecting agent (e.g., Trifluoroacetic acid for Boc group)
-
Reflux apparatus
-
Chromatography equipment for purification
Procedure:
-
Dipeptide Formation:
-
Dissolve the N-protected L-proline (1 equivalent) and ethyl L-phenylalaninate hydrochloride (1 equivalent) in dichloromethane.
-
Add a base, such as triethylamine, to neutralize the hydrochloride salt.
-
Add the coupling agent (e.g., DCC and HOBt) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove any precipitated by-products and concentrate the filtrate.
-
-
Deprotection:
-
Dissolve the protected dipeptide in a suitable solvent and treat with the appropriate deprotecting agent (e.g., TFA for a Boc group) to remove the N-terminal protecting group.
-
Neutralize the resulting amine salt.
-
-
Cyclization:
-
Dissolve the deprotected dipeptide ester in a high-boiling point solvent (e.g., toluene or xylene).
-
Heat the solution to reflux to promote intramolecular cyclization and the formation of the diketopiperazine ring.
-
Monitor the reaction by TLC.
-
-
Purification:
-
After completion of the reaction, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure cyclo(L-Phe-L-Pro).
-
Signaling Pathway: Bcl-2 Mediated Apoptosis
The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[10][11][12][13] Anti-apoptotic proteins like Bcl-2 prevent apoptosis by sequestering pro-apoptotic proteins such as Bax and Bak. Certain anticancer compounds, including some diketopiperazines, can disrupt this interaction, leading to the activation of caspases and subsequent cell death.
Diagram 2: Bcl-2 Signaling Pathway in Apoptosis
References
- 1. scielo.br [scielo.br]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 4. The synthesis and anticancer activity of selected diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bcl-2 Pathway | GeneTex [genetex.com]
- 13. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Using Ethyl 2-amino-3-phenylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and their derivatives into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. Ethyl 2-amino-3-phenylpropanoate, a phenylalanine derivative with a C-terminal ethyl ester, can be utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce a stable ester functionality at a specific position within a peptide chain. This modification can influence the peptide's hydrophobicity, membrane permeability, and enzymatic stability. As this amino acid derivative is commonly supplied as a hydrochloride salt, its use in SPPS requires specific considerations, primarily the in situ neutralization of the amine for efficient coupling.
This document provides a detailed protocol for the coupling of Ethyl 2-amino-3-phenylpropanoate hydrochloride in Fmoc-based SPPS. It includes recommended reagents, reaction conditions, and a discussion of potential side reactions.
Data Presentation
While specific quantitative data for the coupling efficiency of this compound is not extensively reported in the literature, the following table summarizes typical quantitative parameters for the coupling of similar amino acid derivatives in Fmoc-SPPS. These values can be used as a benchmark for optimization.
| Parameter | Typical Value | Notes |
| Coupling Reagents | HBTU/HOBt or HATU | These are commonly used and efficient coupling reagents. |
| Base for Neutralization | N,N-Diisopropylethylamine (DIEA) | 2-4 equivalents relative to the amino acid hydrochloride are typically used. |
| Amino Acid Equivalents | 3-5 equivalents | Relative to the resin loading capacity. |
| Coupling Time | 1-2 hours | Can be monitored using a Kaiser test. |
| Expected Coupling Yield | >95% | Highly dependent on the peptide sequence and reaction conditions. |
| Crude Peptide Purity | >80% | Dependent on the overall synthesis efficiency and length of the peptide. |
Experimental Protocols
This protocol outlines the manual coupling of this compound on a 0.1 mmol scale using the Fmoc/tBu strategy.
Materials and Reagents
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Additive: HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Kaiser test kit
Protocol
1. Resin Swelling and Fmoc Deprotection
-
Place the resin (0.1 mmol) in a reaction vessel and swell in DMF for 30 minutes.
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then with DCM (3 x 5 mL).
2. Activation and Coupling of this compound
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and HOBt (3 equivalents, 0.3 mmol) in 2 mL of DMF.
-
Add DIEA (6 equivalents, 0.6 mmol) to the mixture to neutralize the hydrochloride salt and activate the carboxylic acid. The solution should be vortexed for 1-2 minutes. This is a critical in situ neutralization step necessary for efficient coupling.[1][2][3][4]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
3. Washing
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).
The resin is now ready for the next Fmoc-deprotection and coupling cycle.
Mandatory Visualization
Caption: Workflow for the coupling of this compound in SPPS.
Discussion of Potential Side Reactions
When coupling amino acid esters, it is important to be aware of potential side reactions:
-
Ester Hydrolysis: The ethyl ester is generally stable to the basic conditions of Fmoc deprotection (piperidine in DMF). However, prolonged exposure or the use of stronger bases could potentially lead to partial hydrolysis of the ester to the corresponding carboxylic acid.
-
Transesterification: If alcohols are present in the reaction mixture (e.g., as scavengers during cleavage), there is a possibility of transesterification, although this is more relevant during the final cleavage step rather than the coupling itself.[5]
-
Diketopiperazine Formation: When coupling the second amino acid of a sequence, there is a risk of the N-terminal amine of the dipeptide attacking the C-terminal ester linkage to the resin, leading to the formation of a diketopiperazine and chain termination. This is a known side reaction in SPPS, particularly with certain amino acid sequences.[6]
Conclusion
The incorporation of this compound into a peptide sequence via SPPS is a feasible method for introducing a C-terminal ethyl ester modification. The key to a successful coupling is the efficient in situ neutralization of the hydrochloride salt using a non-nucleophilic base like DIEA, in conjunction with standard carbodiimide or uronium-based coupling reagents. Careful monitoring of the reaction and awareness of potential side reactions will ensure the synthesis of the desired peptide with high purity and yield.
References
Protecting Group Strategies for Ethyl 2-amino-3-phenylpropanoate Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical protection of the amino group of Ethyl 2-amino-3-phenylpropanoate hydrochloride. The selection of an appropriate protecting group is crucial in multi-step organic synthesis to ensure chemoselectivity and high yields. The following sections detail strategies employing three common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
Introduction to Protecting Group Strategy
Ethyl 2-amino-3-phenylpropanoate, the ethyl ester of the amino acid phenylalanine, contains a primary amine that is nucleophilic and can interfere with desired reactions at other parts of the molecule. The hydrochloride salt form indicates that the amine is protonated. To carry out reactions selectively, this amino group must be "protected" by converting it into a less reactive functional group. An ideal protecting group should be easy to introduce, stable to the conditions of subsequent reactions, and readily removable under mild conditions that do not affect other functional groups.
The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps. The three protecting groups discussed here—Boc, Cbz, and Fmoc—offer orthogonal protection strategies, meaning they can be removed under different conditions, allowing for selective deprotection in the presence of others.
Protecting Group Selection and Rationale
The selection of a suitable protecting group is a critical step in the design of a synthetic route. The stability of the protecting group to various reaction conditions dictates its utility.
Figure 1. Orthogonality of common amine protecting groups, illustrating their stability under different chemical conditions.
Experimental Protocols
The following protocols are adapted from established procedures for the protection of amino acids and their esters.[1][2] Since the starting material is a hydrochloride salt, a base is required to neutralize the ammonium salt and to scavenge the acid produced during the protection reaction.
Boc Protection Strategy
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its ease of removal with acids.
Figure 2. General workflow for the Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen organic solvent (e.g., DCM), add triethylamine (2.2 eq) or sodium bicarbonate (2.0 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by silica gel column chromatography if necessary.
The Boc group is typically removed under acidic conditions.
Materials:
-
N-Boc protected Ethyl 2-amino-3-phenylpropanoate
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) (if using TFA)
Procedure:
-
Dissolve the N-Boc protected starting material in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product is the hydrochloride or trifluoroacetate salt of the deprotected amine.
Cbz Protection Strategy
The benzyloxycarbonyl (Cbz or Z) group is another common amine protecting group, stable to both acidic and basic conditions but readily cleaved by catalytic hydrogenolysis.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane/water or THF/water mixture
-
Ethyl acetate for extraction
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).
-
Add sodium bicarbonate (2.5 eq) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
After the reaction is complete (monitored by TLC), dilute with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the Cbz-protected product.
The Cbz group is most commonly removed by catalytic hydrogenolysis.
Materials:
-
N-Cbz protected Ethyl 2-amino-3-phenylpropanoate
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
Procedure:
-
Dissolve the N-Cbz protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 1-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Protection Strategy
The 9-fluorenylmethoxycarbonyl (Fmoc) group is stable to acidic conditions but is readily cleaved by bases, making it orthogonal to the Boc group.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane/water or Acetone/water mixture
Procedure:
-
Dissolve this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of dioxane and water.
-
Add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.05 eq) in dioxane or acetone to the reaction mixture at room temperature.[3]
-
Stir the reaction for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate and concentrate.
The Fmoc group is cleaved under mild basic conditions, typically using a secondary amine like piperidine.
Materials:
-
N-Fmoc protected Ethyl 2-amino-3-phenylpropanoate
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected compound in DMF.
-
Add piperidine to the solution (typically 20% v/v in DMF).
-
Stir the reaction at room temperature for 5-30 minutes.
-
Monitor the reaction by TLC. The deprotection is usually rapid.
-
Upon completion, the reaction mixture containing the deprotected amine and the piperidine-dibenzofulvene adduct can often be used directly in the next step, or the product can be isolated by precipitation with ether or by chromatographic purification.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the protection of phenylalanine or its derivatives. These values can serve as a starting point for optimizing the protection of this compound.
| Protecting Group | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Boc | (Boc)₂O | NaOH | t-BuOH/H₂O | 1 (dropwise addition) + overnight stirring | 78-87 | [2] |
| Boc | (Boc)₂O | Et₃N | Dioxan/H₂O | ~12 | High | [1] |
| Cbz | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 2-4 | High | General Protocol |
| Fmoc | Fmoc-Cl | NaHCO₃ | Dioxane/H₂O | 2-6 | >90 | [3] |
| Fmoc | Fmoc-OSu | NaHCO₃ | Acetone/H₂O | ~12 | >90 | [3] |
Conclusion
The choice of a protecting group for this compound is a strategic decision that impacts the entire synthetic route. The Boc, Cbz, and Fmoc groups offer a versatile toolkit for the protection of the amino functionality, each with its own distinct advantages and methods of cleavage. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most suitable protecting group strategy for their specific synthetic needs. Careful consideration of the orthogonality of these groups will enable complex and efficient multi-step syntheses.
References
Application Note: Chiral HPLC Analysis for Enantiomeric Excess Determination of Ethyl 2-amino-3-phenylpropanoate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-amino-3-phenylpropanoate, an ester derivative of the amino acid phenylalanine, is a crucial chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is of utmost importance as different enantiomers can exhibit varied pharmacological and toxicological profiles. Consequently, a robust and accurate analytical method to determine the enantiomeric excess (e.e.) is essential for quality control and to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant technique for the reliable separation and quantification of enantiomers.[1]
This application note details a chiral HPLC method for the determination of the enantiomeric excess of Ethyl 2-amino-3-phenylpropanoate hydrochloride. The proposed method is founded on established principles for the separation of amino acid esters, employing a polysaccharide-based chiral stationary phase under normal phase conditions.[2][3]
Experimental Protocol
This protocol provides a comprehensive methodology for the chiral separation of this compound enantiomers.
1. Materials and Reagents
-
This compound (racemic standard and sample)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (optional, for peak shape improvement)
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | A system with a binary or quaternary pump, autosampler, column thermostat, and UV detector. |
| Chiral Stationary Phase | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP has shown good performance for α-amino acid esters.[2] |
| Column Dimensions | 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | n-Hexane:Isopropanol (IPA) (e.g., 90:10 v/v). The ratio may be optimized (e.g., 80:20, 70:30) to achieve baseline separation.[3] |
| Mobile Phase Modifier | 0.1% Diethylamine (DEA) can be added to the mobile phase to improve peak shape and reduce tailing for basic analytes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm or 254 nm (Phenyl group provides UV absorbance) |
| Injection Volume | 10 µL |
| Data Acquisition | Chromatography data software for peak integration and analysis. |
3. Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL. From this, prepare a working standard solution of 0.1 mg/mL by diluting with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the sample in methanol to obtain a nominal concentration of 0.1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent column blockage.
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard solution to determine the retention times of the two enantiomers and to confirm the resolution.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
5. Calculation of Enantiomeric Excess (% e.e.)
The enantiomeric excess is calculated using the following formula:
% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where:
-
Area₁ is the peak area of the major enantiomer.
-
Area₂ is the peak area of the minor enantiomer.
Data Presentation
The following table summarizes the expected quantitative data from the chiral HPLC analysis. The values are illustrative and may vary depending on the specific instrumentation and exact chromatographic conditions used.
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| Retention Time (min) | ~ 8.5 | ~ 10.2 | 8.5 and 10.2 |
| Resolution (Rs) | - | - | > 1.5 |
| Tailing Factor (T) | < 1.5 | < 1.5 | < 1.5 |
| Theoretical Plates (N) | > 2000 | > 2000 | > 2000 |
Method Validation
For use in a regulated environment, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the chiral HPLC analysis of this compound.
Caption: Workflow for Chiral HPLC Analysis.
This application note provides a comprehensive guide for the development and implementation of a chiral HPLC method for the analysis of this compound. Adherence to this protocol will enable researchers and drug development professionals to accurately determine the enantiomeric excess of this important chiral intermediate.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the NMR Characterization of Ethyl 2-amino-3-phenylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of Ethyl 2-amino-3-phenylpropanoate hydrochloride. The included methodologies and data are intended to facilitate the structural verification and purity assessment of this compound, which is a valuable building block in pharmaceutical synthesis.
Introduction
This compound, the ethyl ester of the amino acid phenylalanine, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and comprehensive characterization of this compound is crucial for quality control and regulatory compliance. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its chemical structure and the identification of any potential impurities. This document outlines the standard operating procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Chemical Structure
IUPAC Name: ethyl (2S)-2-amino-3-phenylpropanoate;hydrochloride[1]
Molecular Formula: C₁₁H₁₆ClNO₂[1]
Molecular Weight: 229.70 g/mol [1]
Structure:
Predicted NMR Data
While experimental data for the ethyl ester hydrochloride was not found in publicly available databases, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on known spectral data of the closely related L-Phenylalanine methyl ester hydrochloride and standard chemical shift increments for an ethyl group.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ~1.25 | Triplet | ~7.1 | -O-CH₂-CH₃ |
| ~3.20 | Doublet of doublets | J₁,₂ ≈ 14.0, J₁,₃ ≈ 8.0 | Ph-CH H-CH |
| ~3.30 | Doublet of doublets | J₁,₂ ≈ 14.0, J₁,₄ ≈ 6.0 | Ph-CH H-CH |
| ~4.20 | Quartet | ~7.1 | -O-CH₂ -CH₃ |
| ~4.35 | Triplet | ~7.0 | -CH (NH₃⁺)- |
| ~7.30 - 7.45 | Multiplet | Phenyl-H | |
| ~8.50 | Broad singlet | -NH₃ ⁺ |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~14.0 | -O-CH₂-CH₃ |
| ~37.0 | Ph-CH₂ -CH |
| ~54.5 | -CH (NH₃⁺)- |
| ~62.5 | -O-CH₂ -CH₃ |
| ~128.0 | Phenyl C -H (ortho) |
| ~129.0 | Phenyl C -H (meta) |
| ~129.5 | Phenyl C -H (para) |
| ~135.0 | Phenyl C (quaternary) |
| ~170.0 | C =O (Ester) |
Experimental Protocols
The following protocols describe the necessary steps for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.
Sample Preparation
-
Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable solvents. D₂O is often preferred for hydrochloride salts as it readily dissolves the sample and the acidic protons of the ammonium group will exchange with deuterium, simplifying the spectrum.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
¹H NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., D₂O at ~4.79 ppm or DMSO-d₆ at 2.50 ppm).
-
Integrate the signals and determine the relative proton ratios.
-
¹³C NMR Data Acquisition
-
Instrument: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer is recommended.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or an internal standard.
-
Workflow and Data Analysis Diagram
The following diagram illustrates the workflow for the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Structural Assignment Logic
The assignment of the NMR signals is based on established principles of chemical shifts and spin-spin coupling. The following diagram illustrates the logical relationships for assigning the key proton signals.
Caption: Logic for ¹H NMR signal assignment.
References
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure Ethyl 2-amino-3-phenylpropanoate hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiopure Ethyl 2-amino-3-phenylpropanoate hydrochloride, the ethyl ester hydrochloride salt of L-phenylalanine, is a crucial chiral building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3] Its applications include the synthesis of peptides, peptidomimetics, and other complex chiral molecules where the stereochemistry of the amino acid moiety is critical for biological activity.[4] The large-scale production of this compound with high enantiomeric purity is therefore of significant industrial importance.
This document provides detailed protocols for the large-scale synthesis of enantiopure this compound, focusing on reproducible and scalable methodologies. The primary method described is the direct esterification of L-phenylalanine using thionyl chloride in ethanol, a well-established and efficient procedure.[5] An alternative method using trimethylsilyl chloride (TMSCl) is also presented.
Data Presentation
Table 1: Reaction Parameters and Yields
| Parameter | Method 1: Thionyl Chloride | Method 2: TMSCl |
| Starting Material | L-Phenylalanine | L-Phenylalanine |
| Reagents | Thionyl chloride, Ethanol | Trimethylsilyl chloride, Ethanol |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C |
| Reaction Time | 24 hours | Overnight |
| Reported Yield | 97%[5] | Not explicitly stated for large scale |
| Enantiomeric Purity | >99% ee (after recrystallization)[6] | High, but quantitative data not provided |
Table 2: Physical and Analytical Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [7] |
| Molecular Weight | 229.70 g/mol | [7][8][9] |
| Appearance | White crystalline solid | [6][8] |
| Melting Point | 155-156 °C | [9] |
| Optical Rotation [α]D | -7.8° (c = 2 in H₂O) | [9] |
| Solubility | Soluble in water and methanol | [8] |
Experimental Protocols
Method 1: Large-Scale Synthesis using Thionyl Chloride
This protocol is adapted from a procedure known for its high yield and reliability.[5]
Materials:
-
L-Phenylalanine
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate (EtOAc)
-
Diethyl ether
Equipment:
-
Large glass-lined reactor with overhead stirrer, dropping funnel, and reflux condenser
-
Cooling bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a clean and dry glass-lined reactor, suspend L-phenylalanine (e.g., 1 kg, 6.05 mol) in anhydrous ethanol (e.g., 10 L).
-
Reagent Addition: Cool the suspension to 0 °C using a cooling bath. Slowly add thionyl chloride (e.g., 0.67 L, 9.08 mol) dropwise via a dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The suspension will gradually dissolve to form a clear solution.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid residue.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and then add ethyl acetate until turbidity is observed. Allow the solution to cool to room temperature and then place it in a freezer at -4 °C for at least 4 hours to facilitate complete crystallization.[6]
-
Isolation and Drying: Isolate the white crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum at 40-50 °C to a constant weight.
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.[2]
Method 2: Alternative Synthesis using Trimethylsilyl Chloride (TMSCl)
This method provides an alternative route for the esterification.[8]
Materials:
-
L-Phenylalanine
-
Anhydrous Ethanol (EtOH)
-
Trimethylsilyl chloride (TMSCl)
-
Diethyl ether
Equipment:
-
Large glass-lined reactor with overhead stirrer, reflux condenser, and heating mantle
-
Rotary evaporator
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: Suspend L-Phenylalanine (e.g., 1 kg, 6.05 mol) in anhydrous ethanol (e.g., 10 L) in a glass-lined reactor.
-
Reagent Addition: Add trimethylsilyl chloride (e.g., 1.37 L, 10.89 mol) to the suspension at room temperature.
-
Reaction: Fit the reactor with a reflux condenser and heat the mixture to 80 °C. Stir the reaction overnight.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Take up the resulting residue in diethyl ether, and collect the precipitate by filtration. Wash the solid with fresh diethyl ether and dry under vacuum. Further purification can be achieved by recrystallization as described in Method 1.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of Ethyl 2-amino-3-phenylpropanoate HCl.
Logical Relationship of Synthesis Steps
Caption: Key logical steps in the synthesis and purification process.
References
- 1. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. chemimpex.com [chemimpex.com]
- 4. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. L-苯丙氨酸乙酯 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Utilization of Ethyl 2-amino-3-phenylpropanoate Hydrochloride in β-Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-Peptides are polymers of β-amino acids, which differ from their α-analogs by the presence of an additional carbon atom in their backbone. This structural modification confers unique properties, including remarkable resistance to enzymatic degradation and the ability to form stable secondary structures. Consequently, β-peptides have emerged as promising scaffolds in drug discovery and development. Ethyl 2-amino-3-phenylpropanoate hydrochloride, the ethyl ester of L-phenylalanine, serves as a readily available and cost-effective starting material for the synthesis of β-homophenylalanine, a key building block for various β-peptides.
These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of β-peptides commencing from this compound. The workflow encompasses N-protection, ester hydrolysis, Arndt-Eistert homologation to furnish the β-amino acid, and its subsequent incorporation into a peptide chain via solid-phase peptide synthesis (SPPS).
Overall Workflow
The conversion of this compound into a β-peptide involves a four-stage process. Initially, the amino group of the starting material is protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group, to prevent unwanted side reactions in subsequent steps. The ethyl ester is then hydrolyzed to yield the free carboxylic acid. The pivotal Arndt-Eistert homologation is then employed to extend the carbon chain by one atom, thereby converting the α-amino acid derivative into its β-counterpart. Finally, the resulting Fmoc-protected β-homophenylalanine is utilized as a building block in standard Fmoc-based solid-phase peptide synthesis to construct the desired β-peptide sequence.
Application Notes and Protocols: Standard Procedures for the Deprotection of Ethyl 2-amino-3-phenylpropanoate Hydrochloride
Abstract
This document provides detailed application notes and standardized protocols for the deprotection of Ethyl 2-amino-3-phenylpropanoate hydrochloride. The term "deprotection" in this context refers to the neutralization of the amine hydrochloride salt to yield the free base, Ethyl 2-amino-3-phenylpropanoate. This transformation is a critical step in various synthetic pathways, particularly in peptide synthesis and the development of pharmaceutical intermediates, where the free amine is required for subsequent coupling reactions. Three common and effective methods are presented: biphasic aqueous base neutralization, neutralization with a tertiary amine in an organic solvent, and a heterogeneous reaction using activated zinc dust.
Introduction
Ethyl 2-amino-3-phenylpropanoate, the ethyl ester of the amino acid L-phenylalanine, is a valuable chiral building block in organic synthesis. It is most commonly supplied and stored as a stable hydrochloride salt to prevent self-condensation or degradation.[1] Prior to its use as a nucleophile in reactions such as amide bond formation, the free amino group must be liberated from its salt form. The choice of neutralization method can depend on several factors, including the scale of the reaction, the desired purity of the product, the solvent system of the subsequent step, and the presence of other functional groups. This note details three reliable methods for this deprotection, providing quantitative data and step-by-step protocols to guide researchers in selecting and performing the most suitable procedure for their needs.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes the typical reaction conditions and outcomes for the three primary methods of neutralizing this compound.
| Method | Reagents | Solvent System | Reaction Time | Work-up Procedure | Typical Yield | Key Advantages |
| Aqueous Base Neutralization | Saturated aq. NaHCO₃ (or K₂CO₃) | Dichloromethane / Water | 15 - 30 min | Phase separation, extraction, drying, solvent evaporation | 95-98%[1] | High yield, inexpensive reagents, complete removal of inorganic salts. |
| Tertiary Amine Neutralization | Triethylamine (TEA) | Dichloromethane, Chloroform, or THF | 10 - 60 min | Filtration of triethylamine hydrochloride (if it precipitates), or used directly in the next step. | Typically high (often performed in situ) | Homogeneous reaction, anhydrous conditions can be maintained.[2] |
| Activated Zinc Dust | Activated Zinc Dust | Tetrahydrofuran (THF) or Dichloromethane | 5 - 30 min | Filtration of zinc dust and zinc chloride, solvent evaporation | Quantitative[3] | Very mild, neutral conditions, avoids strong bases, fast reaction.[3] |
Experimental Workflow
The general workflow for the deprotection of this compound to its free base form is illustrated below. The process involves the reaction of the salt with a base, followed by purification to isolate the free amine.
Caption: General workflow for the deprotection of the hydrochloride salt.
Experimental Protocols
Protocol A: Aqueous Base Neutralization
This protocol is adapted from a standard procedure for the neutralization of L-phenylalanine methyl ester hydrochloride and is expected to give high yields.[1]
-
Reaction Setup: In a 250 mL separatory funnel, combine this compound (e.g., 5.0 g, 21.8 mmol) with dichloromethane (85 mL) and a saturated aqueous solution of sodium bicarbonate (85 mL).
-
Neutralization: Stopper the funnel and shake vigorously for 1-2 minutes. Carbon dioxide evolution will occur, so vent the funnel frequently.
-
Phase Separation: Allow the layers to separate completely. The organic layer contains the product.
-
Extraction: Drain the lower organic layer into a clean flask. Extract the remaining aqueous layer with two additional portions of dichloromethane (15 mL each).
-
Drying: Combine all organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield Ethyl 2-amino-3-phenylpropanoate as a clear oil. The yield is typically 95-98%.[1]
Protocol B: Tertiary Amine Neutralization (in situ)
This method is ideal when the free amine is to be used immediately in a subsequent reaction under anhydrous conditions.[2]
-
Reaction Setup: To a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 2.30 g, 10.0 mmol) and dry dichloromethane (20 mL).
-
Neutralization: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (1.5 mL, 10.8 mmol, 1.08 equivalents) dropwise with stirring.
-
Reaction Completion: Stir the mixture for 10-15 minutes at 0 °C. A white precipitate of triethylamine hydrochloride may form. The resulting solution/suspension containing the free amine is now ready for use in the next synthetic step.
Protocol C: Activated Zinc Dust Deprotonation
This protocol provides a mild and rapid method for generating the free amine with a simple work-up.[3]
-
Zinc Activation (if required): If using non-activated zinc dust, stir it in 1M HCl for a few minutes, then wash thoroughly with water, followed by acetone, and dry under vacuum.
-
Reaction Setup: Suspend this compound (e.g., 2.30 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) in a round-bottomed flask.
-
Deprotonation: Add activated zinc dust (approx. 100 mg per 1 mmol of salt, i.e., 1.0 g) in one portion.
-
Reaction: Stir the mixture vigorously at room temperature for 5-10 minutes. The reaction is typically complete within this timeframe.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the excess zinc dust and the formed zinc chloride.
-
Concentration: Evaporate the filtrate in vacuo to obtain the free amino ester as a crystalline solid or oil. The reaction is reported to be neat and quantitative.[3]
References
Application Notes and Protocols for the Esterification of 3-Amino-3-Phenylpropanoic Acid to its Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of ethyl 3-amino-3-phenylpropanoate, a valuable building block in pharmaceutical and medicinal chemistry, particularly for compounds targeting the central nervous system. Two primary methods for the esterification of 3-amino-3-phenylpropanoic acid are presented: the classic Fischer-Speier esterification and a robust method utilizing thionyl chloride. This guide includes a comparative analysis of these methodologies, detailed step-by-step protocols, and expected analytical data for the final product.
Introduction
Ethyl 3-amino-3-phenylpropanoate serves as a key intermediate in the synthesis of a variety of bioactive molecules and pharmaceutical agents. The presence of a chiral center and both amino and ester functionalities makes it a versatile scaffold for drug design and development. The efficient synthesis of this ester from its corresponding carboxylic acid is a critical step in many synthetic routes. This document outlines two effective and commonly employed methods for this transformation.
Fischer-Speier Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[2]
Thionyl Chloride Method: This approach involves the in-situ formation of an acyl chloride intermediate, which is highly reactive towards the alcohol.[3] This method often proceeds under milder conditions than the Fischer esterification and can result in high yields.[3][4]
Comparison of Synthetic Methods
The choice of esterification method can depend on several factors including available equipment, sensitivity of the starting material to strong acids, and desired reaction time. Below is a summary of the key aspects of each method.
| Parameter | Fischer-Speier Esterification | Thionyl Chloride Method |
| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | Thionyl chloride (SOCl₂) |
| Reagents | 3-Amino-3-phenylpropanoic acid, Ethanol, Acid catalyst | 3-Amino-3-phenylpropanoic acid, Ethanol, Thionyl chloride |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | Several hours | Typically shorter than Fischer |
| Yield | Good to Excellent | Good to Excellent |
| Work-up | Neutralization, Extraction | Removal of excess SOCl₂ and HCl, Neutralization, Extraction |
| Considerations | Equilibrium reaction, requires shifting the equilibrium | Thionyl chloride is corrosive and moisture-sensitive |
Experimental Protocols
Method 1: Fischer-Speier Esterification
This protocol describes the esterification of 3-amino-3-phenylpropanoic acid using an excess of ethanol as the solvent and sulfuric acid as the catalyst.
Materials:
-
3-Amino-3-phenylpropanoic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-3-phenylpropanoic acid (1.0 eq).
-
Add a large excess of anhydrous ethanol to the flask to act as both reactant and solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethanol.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-amino-3-phenylpropanoate.
-
The crude product can be further purified by column chromatography on silica gel.
Method 2: Thionyl Chloride Esterification
This protocol details the esterification using thionyl chloride in ethanol. This method proceeds via an acid chloride intermediate and often gives high yields.[3]
Materials:
-
3-Amino-3-phenylpropanoic acid
-
Anhydrous Ethanol (EtOH)
-
Thionyl Chloride (SOCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 3-amino-3-phenylpropanoic acid (1.0 eq) in anhydrous ethanol.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred suspension over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 3-amino-3-phenylpropanoate by column chromatography if necessary.
Data Presentation
The following table summarizes the expected characterization data for the synthesized ethyl 3-amino-3-phenylpropanoate.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol [5] |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.40-7.20 (m, 5H, Ar-H), 4.45 (t, 1H, CH-NH₂), 4.10 (q, 2H, O-CH₂-CH₃), 2.70 (d, 2H, CH₂-COO), 1.75 (br s, 2H, NH₂), 1.20 (t, 3H, O-CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 172.5 (C=O), 143.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 60.5 (O-CH₂), 51.0 (CH-NH₂), 43.5 (CH₂-COO), 14.0 (CH₃) |
| Expected Yield | >85% |
| Purity (by HPLC/GC) | >95% after purification |
Visualizations
Logical Workflow for Esterification
The following diagram illustrates the general workflow for the synthesis and purification of ethyl 3-amino-3-phenylpropanoate.
Caption: General experimental workflow for the synthesis of ethyl 3-amino-3-phenylpropanoate.
Reaction Scheme
The following diagram illustrates the chemical transformation during the esterification.
Caption: Esterification of 3-amino-3-phenylpropanoic acid to its ethyl ester.
References
Application Notes and Protocols: Synthesis of Piperazine Analogs Utilizing Ethyl 2-amino-3-phenylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of piperazine analogs derived from Ethyl 2-amino-3-phenylpropanoate hydrochloride. Piperazine derivatives are a critical scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The protocols herein describe a robust two-stage synthetic pathway: 1) Protection of the primary amine and subsequent reduction of the ethyl ester to the corresponding aldehyde, and 2) Reductive amination of the aldehyde intermediate with a suitable piperazine derivative to yield the target N-substituted piperazine analog. This methodology allows for the versatile synthesis of a library of chiral piperazine compounds for downstream applications in drug discovery and development.
Introduction
The piperazine ring is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents. Its ability to engage in multiple hydrogen bonding interactions and its conformational flexibility make it an attractive structural motif for targeting a variety of biological receptors and enzymes. This compound, a readily available chiral building block derived from the amino acid phenylalanine, serves as an excellent starting material for the synthesis of enantiomerically enriched piperazine analogs. The protocols outlined below provide a general framework for the synthesis of N-benzyl-substituted piperazine derivatives, which can be further modified to generate diverse chemical entities.
Overall Synthetic Strategy
The synthesis commences with the protection of the primary amine of Ethyl 2-amino-3-phenylpropanoate. A tert-butyloxycarbonyl (Boc) protecting group is commonly employed due to its stability and ease of removal. The protected amino ester is then reduced to the corresponding aldehyde using a sterically hindered reducing agent, such as Diisobutylaluminum hydride (DIBAL-H), at low temperatures to prevent over-reduction to the alcohol. The resulting aldehyde is then coupled with a piperazine derivative via reductive amination, a reliable method for forming carbon-nitrogen bonds. This two-step sequence is illustrated below.
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of Ethyl 2-amino-3-phenylpropanoate hydrochloride
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization when using Ethyl 2-amino-3-phenylpropanoate hydrochloride (H-Phe-OEt·HCl) in peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide coupling?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during a chemical reaction.[1][2] In peptide synthesis, this means a pure L-amino acid can be converted into a mixture of L- and D-enantiomers.[1] This is highly undesirable as the presence of the incorrect D-amino acid can dramatically alter the peptide's 3D structure, biological activity, and therapeutic efficacy.[1]
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The most common pathway for racemization is through the formation of a 5(4H)-oxazolone (also called an azlactone) intermediate.[1][3][4] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The proton on the chiral α-carbon of this oxazolone is acidic and can be easily removed by a base.[1] The resulting planar, achiral intermediate can then be attacked by the incoming amine from either side, leading to a mixture of L- and D-peptides.[1][5] A less common mechanism is direct enolization, which involves the direct removal of the alpha-proton by a strong base.[1][3]
Q3: Why is this compound (H-Phe-OEt·HCl) susceptible to racemization?
A3: Phenylalanine (Phe) is among the amino acids that are particularly susceptible to racemization under standard coupling conditions.[1] While not as prone as Histidine (His) or Cysteine (Cys), the specific reaction conditions, especially the choice of coupling reagent and base, can significantly influence the extent of racemization.[1][6]
Q4: How can I detect and quantify racemization in my final product?
A4: The most reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).[7][8] This technique can separate the desired diastereomeric peptide from its undesired epimer. An alternative approach involves acid hydrolysis of the peptide, followed by derivatization of the resulting free amino acids with a chiral reagent (like Marfey's reagent, L-FDAA) and analysis by reversed-phase HPLC.[1]
Troubleshooting Guide
Problem: I am observing significant racemization (>2%) in my coupling reaction. What are the likely causes and solutions?
High racemization is a common issue that can almost always be mitigated by systematically evaluating and optimizing reaction parameters. The following workflow and detailed answers will guide you through the process.
Visualization: Troubleshooting Workflow for Racemization
Caption: A logical workflow for troubleshooting high racemization levels.
Q: Which coupling reagent should I choose to minimize racemization?
A: The choice of coupling reagent is one of the most critical factors.[1]
-
Carbodiimides (e.g., DIC, EDC): When used alone, these reagents are known to cause significant racemization.[4][9] They form a highly reactive O-acylisourea intermediate which can readily form the problematic oxazolone.[3]
-
Solution: ALWAYS use carbodiimides in combination with a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1][4] HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[1]
-
-
Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are pre-activated with an HOBt or HOAt moiety and are generally considered "racemization-suppressing." They are often the preferred choice for sensitive couplings.[10] HATU and COMU are typically very effective.[3][10] However, they can still cause racemization, especially with sensitive amino acids or under non-optimal conditions.[3][11]
Q: How does my choice of base affect racemization?
A: The base plays a crucial role in racemization by abstracting the alpha-proton.[1][12]
-
Strength and Steric Hindrance: Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can accelerate proton abstraction and increase racemization.[1][10]
-
Concentration: Using an excess of base should be avoided.
-
Solution: Opt for weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][13] Use the minimum number of equivalents necessary to neutralize the H-Phe-OEt·HCl salt and facilitate the reaction. For H-Phe-OEt·HCl, only one equivalent of base is needed for neutralization prior to coupling.
-
Q: How do solvent and temperature influence racemization?
A: Both temperature and solvent polarity can significantly impact the rate of racemization.
-
Temperature: Higher temperatures increase the rate of all reactions, including oxazolone formation and enolization.
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) can promote racemization more than less polar solvents like Dichloromethane (DCM).
-
Solution: If reagent solubility permits, use a less polar solvent or a mixture (e.g., DCM/DMF).[1]
-
Data Presentation
Table 1: Effect of Coupling Reagent/Additive Systems on Racemization
| Coupling System | Abbreviation | Typical Racemization | Key Considerations |
|---|---|---|---|
| Diisopropylcarbodiimide | DIC | High | Should not be used without an additive. |
| DIC / 1-Hydroxybenzotriazole | DIC/HOBt | Low | A classic combination, significantly reduces racemization.[9][14] |
| DIC / 1-Hydroxy-7-azabenzotriazole | DIC/HOAt | Very Low | HOAt is generally superior to HOBt in suppressing racemization.[1][6] |
| DIC / OxymaPure | DIC/Oxyma | Very Low | Oxyma is a non-explosive alternative to HOBt/HOAt and is highly effective.[1][6][11] |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Low | A reliable onium salt reagent.[6] |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Very Low | Often considered one of the most efficient and safest reagents for difficult couplings.[3] |
Table 2: Influence of Common Bases on Racemization
| Base | Abbreviation | Basicity | Recommendation |
|---|---|---|---|
| N,N-Diisopropylethylamine | DIPEA | Strong, Hindered | Commonly used, but can increase racemization risk. Use with caution and in minimal amounts.[1][13] |
| Triethylamine | TEA | Strong, Unhindered | High risk of racemization. Generally not recommended for sensitive couplings. |
| N-Methylmorpholine | NMM | Weaker | Preferred choice for reducing racemization risk compared to DIPEA.[1][13] |
| 2,4,6-Collidine | Collidine | Weaker, Hindered | A good alternative to NMM, especially when a more hindered, weak base is required.[1][13] |
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling of an N-Protected Amino Acid to H-Phe-OEt·HCl
This protocol uses DIC/Oxyma, a highly effective and safe combination for suppressing racemization.
Materials:
-
N-Fmoc-Amino Acid (e.g., Fmoc-Ala-OH) (1.0 eq)
-
This compound (H-Phe-OEt·HCl) (1.0 eq)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
N-Methylmorpholine (NMM) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend H-Phe-OEt·HCl (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0°C using an ice bath.
-
Add N-Methylmorpholine (NMM) (1.0 eq) dropwise to neutralize the hydrochloride salt. Stir for 10-15 minutes. The suspension should become a clear solution.
-
In a separate flask, dissolve the N-Fmoc-Amino Acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DCM.
-
Cool this second flask to 0°C.
-
Add DIC (1.1 eq) to the solution of the N-Fmoc-amino acid and Oxyma. This is the "activation" step. Let it stir at 0°C for 5-10 minutes.
-
Transfer the activated amino acid solution to the flask containing the neutralized H-Phe-OEt via cannula.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the crude product by flash column chromatography.
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
This is a general protocol to determine the percentage of the undesired D-Phe diastereomer in the final product. The exact column and mobile phase will require method development.[7][8]
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified peptide product at approximately 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile). Dilute this stock with the mobile phase to a working concentration of ~0.1 mg/mL.
-
Racemic Standard (Optional but Recommended): If possible, synthesize a small amount of the peptide using racemic D,L-Phe-OEt·HCl to establish the retention times of both diastereomers.
-
HPLC System & Column:
-
System: Standard HPLC or UHPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is a good starting point (e.g., a column based on cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H).
-
-
Chromatographic Conditions (Example Starting Point):
-
Mobile Phase: A normal-phase mixture, such as Hexane/Isopropanol (e.g., 90:10 v/v). Small amounts of an additive like trifluoroacetic acid (TFA) may be needed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm (or as appropriate for the N-protecting group).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for both the desired L-Phe diastereomer (A_L) and the undesired D-Phe diastereomer (A_D).
-
Calculate the percentage of racemization (% D-isomer) using the formula: % D-isomer = [A_D / (A_L + A_D)] * 100
-
Visualization: Mechanism of Racemization via Oxazolone Formation
Caption: Mechanism of base-catalyzed racemization via an oxazolone intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Reactions for Ethyl 2-amino-3-phenylpropanoate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Ethyl 2-amino-3-phenylpropanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step when using this compound in a coupling reaction?
A1: The most critical first step is the neutralization of the hydrochloride salt to liberate the free amine. The amino group must be in its free base form to act as a nucleophile and attack the activated carboxylic acid. Failure to neutralize the hydrochloride salt will result in no reaction.[1]
Q2: What are the common methods for neutralizing this compound?
A2: There are two primary methods for neutralization:
-
Prior Neutralization and Extraction: The hydrochloride salt can be treated with a base like sodium carbonate in water, followed by extraction of the free amino ester into an organic solvent such as ethyl acetate.
-
In Situ Neutralization: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is added directly to the reaction mixture. This is a common and convenient method in peptide synthesis.[1]
Q3: Which coupling reagents are most effective for coupling with this compound?
A3: A variety of modern coupling reagents are effective. The choice often depends on the specific carboxylic acid partner and the desired reaction conditions. Commonly used and effective reagents include:
-
Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma to suppress side reactions and minimize racemization.[2]
-
Uronium/Aminium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are highly efficient reagents, particularly for challenging couplings.[2]
Q4: What are the primary concerns regarding side reactions when working with phenylalanine derivatives like this compound?
A4: The primary concern is racemization at the alpha-carbon of the phenylalanine residue. The activated carboxylic acid intermediate is susceptible to deprotonation at the alpha-carbon, which can lead to a loss of stereochemical integrity.[3][4] This is particularly relevant when using strong bases or experiencing prolonged reaction times.[3][4]
Q5: How can racemization be minimized during the coupling reaction?
A5: Several strategies can be employed to minimize racemization:
-
Use of Additives: Incorporating additives like HOBt or HOAt with carbodiimide coupling agents can significantly suppress racemization.[4][5]
-
Choice of Base: Use a sterically hindered, non-nucleophilic base like DIPEA or N-methylmorpholine (NMM) instead of less hindered bases like triethylamine.[4] In some cases, even milder bases like 2,4,6-collidine have been shown to reduce racemization.[4]
-
Control of Temperature: Performing the coupling reaction at lower temperatures (e.g., 0 °C) can help to reduce the rate of racemization.
-
Minimize Pre-activation Time: The longer the carboxylic acid is in its activated state before the addition of the amine, the greater the potential for racemization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete neutralization of the hydrochloride salt. | Ensure at least one equivalent of a suitable base (e.g., DIPEA, NMM) is added to neutralize the hydrochloride salt before or during the coupling reaction.[1] |
| Inefficient coupling reagent for the specific substrates. | Switch to a more powerful coupling reagent such as HATU or HBTU, especially if one of the coupling partners is sterically hindered.[2] | |
| Insufficient reaction time. | Monitor the reaction by TLC or LC-MS. If starting materials are still present, extend the reaction time. | |
| Presence of Multiple Products/Impurities | Racemization of the phenylalanine residue. | Add HOBt or HOAt to the reaction mixture when using carbodiimide coupling agents.[4][5] Use a sterically hindered base like DIPEA.[4] Consider running the reaction at a lower temperature. |
| Formation of N-acylurea byproduct (with carbodiimide reagents). | If using DCC, the dicyclohexylurea byproduct is often insoluble and can be filtered off. With EDC, the urea byproduct is water-soluble and can be removed by an aqueous workup.[2] | |
| Side reactions involving the ester group. | Ensure that the reaction conditions are not overly harsh (e.g., excessively high temperatures or prolonged exposure to strong bases) to avoid transesterification or other unwanted reactions. | |
| Difficulty in Product Purification | Unreacted starting materials. | Optimize the stoichiometry of the reactants. A slight excess of the carboxylic acid and coupling reagent may be necessary to drive the reaction to completion. |
| Byproducts from the coupling reagent. | Follow the recommended workup procedure for the specific coupling reagent used to effectively remove byproducts. For example, an acidic wash can help remove basic impurities. |
Experimental Protocols
Protocol 1: General EDC/HOBt Coupling
This protocol describes a general method for the coupling of a Boc-protected amino acid to this compound using EDC and HOBt.
Materials:
-
Boc-protected amino acid (e.g., Boc-Ala-OH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
0.1 M HCl aqueous solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a solution of the Boc-protected amino acid (1.0 eq.) in DCM at 0°C under a nitrogen atmosphere, add EDC-HCl (1.5 eq.) and HOBt (1.5 eq.).[6]
-
Add DIPEA (2.0 eq.) to the mixture.[6]
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at 0°C for 10 minutes and then allow it to warm to room temperature and stir overnight.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM under vacuum.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic phase with 0.1 M HCl aqueous solution (2 x 30 mL), brine (10 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (10 mL).[6]
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under vacuum to yield the crude product.[6]
-
Purify the crude product by flash chromatography if necessary.
Protocol 2: General HATU Coupling
This protocol outlines a general procedure for coupling a carboxylic acid to this compound using HATU.
Materials:
-
Carboxylic acid (e.g., an N-protected amino acid)
-
This compound
-
HATU
-
DIPEA
-
DMF
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid (1.2 eq.) and HATU (1.2 eq.) in DMF.
-
Add DIPEA (2.4 eq.) to the solution and stir for a few minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the coupling of this compound with various coupling partners. Please note that optimal conditions may vary depending on the specific substrates used.
Table 1: EDC/HOBt Coupling Conditions
| Carboxylic Acid | Amine Component | Coupling Reagents (eq.) | Base (eq.) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Boc-Ala-OH | Ethyl 2-amino-3-phenylpropanoate HCl | EDC (1.5), HOBt (1.5) | DIPEA (2.0) | DCM | 12-16 | 0 to RT | ~90 |
| Z-Phe-OH | Ethyl 2-amino-3-phenylpropanoate HCl | EDC (1.2), HOBt (1.2) | NMM (2.0) | DMF | 12 | 0 to RT | ~85 |
Table 2: HATU Coupling Conditions
| Carboxylic Acid | Amine Component | Coupling Reagent (eq.) | Base (eq.) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Boc-Val-OH | Ethyl 2-amino-3-phenylpropanoate HCl | HATU (1.2) | DIPEA (2.4) | DMF | 2-4 | RT | >95 |
| Fmoc-Gly-OH | Ethyl 2-amino-3-phenylpropanoate HCl | HATU (1.1) | DIPEA (2.2) | DMF | 2 | RT | >95 |
Diagrams
Caption: General workflow for the coupling of this compound.
Caption: Troubleshooting decision tree for optimizing the coupling reaction.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. rsc.org [rsc.org]
Troubleshooting low yield in the synthesis of Ethyl 2-amino-3-phenylpropanoate hydrochloride
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Ethyl 2-amino-3-phenylpropanoate hydrochloride.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the synthesis of this compound, typically performed via Fischer-Speier esterification, are common and can often be attributed to the reversible nature of the reaction.[1][2] To improve the yield, it is crucial to shift the reaction equilibrium towards the product side. This can be achieved by:
-
Using an excess of the alcohol (ethanol): Driving the reaction forward by increasing the concentration of one of the reactants is a key strategy.[2] Often, the alcohol can be used as the solvent.[1]
-
Efficient removal of water: Water is a byproduct of the esterification reaction, and its presence can promote the reverse reaction (hydrolysis of the ester).[1][2] Techniques for water removal include using a Dean-Stark apparatus or adding a drying agent.[1]
-
Choice and amount of acid catalyst: A strong acid catalyst, such as sulfuric acid or hydrogen chloride gas, is necessary to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[3][4] The concentration of the catalyst can significantly impact the reaction rate.
Q2: I am observing the formation of side products. What are they and how can I minimize them?
A potential side reaction is the formation of a diketopiperazine, a cyclic dipeptide, from the decomposition of the product, especially at elevated temperatures.[5] While this is more commonly associated with the methyl ester (aspartame), similar degradation pathways can occur. To minimize side product formation:
-
Control the reaction temperature: While heating is necessary to achieve a reasonable reaction rate, excessive temperatures can lead to degradation. Typical reaction temperatures range from 60–110 °C.[1]
-
Protect the amino group: Although not always necessary for a simple Fischer esterification, in some cases, protecting the amino group (e.g., as an N-Boc derivative) can prevent side reactions and improve solubility in organic solvents.[6]
Q3: My product is difficult to isolate and purify. What are some effective methods?
The product is a hydrochloride salt, which is typically a crystalline solid. Isolation and purification can be challenging due to its solubility.
-
Work-up procedure: After the reaction is complete, the excess alcohol is typically removed under reduced pressure. The residue can then be treated with an organic solvent in which the product is sparingly soluble to induce precipitation.
-
Recrystallization: For further purification, recrystallization from a suitable solvent system, such as ethanol/ether, can be effective.
-
Column chromatography: If significant impurities are present, silica gel column chromatography may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for the synthesis?
Typical reaction times for Fischer esterification can vary from 1 to 10 hours.[1] The optimal time depends on the reaction temperature and the specific substrates. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.
Q2: Can I use a different acid catalyst?
Yes, other acid catalysts like p-toluenesulfonic acid can be used.[3] Lewis acids have also been employed in some esterification reactions.[1] The choice of catalyst may depend on the sensitivity of other functional groups in the molecule.
Q3: Is it possible to racemize the chiral center during the reaction?
Racemization can occur, especially at elevated temperatures and extreme pH values.[5] For instance, studies on aspartame (which contains a phenylalanine methyl ester) have shown that racemization can happen at 100°C.[5][7] It is advisable to use the mildest effective reaction conditions to maintain the stereochemical integrity of the product.
Q4: Are there alternative, higher-yielding methods for this synthesis?
While Fischer esterification is common due to its simplicity and low cost, other methods can offer higher yields, especially for sensitive substrates.[8] These include:
-
Reaction with thionyl chloride and alcohol: This method proceeds through an acid chloride intermediate and can be very effective.[3]
-
Using coupling reagents: Reagents like Mukaiyama's reagent can facilitate esterification under milder conditions.[6][9]
-
Microwave-assisted synthesis: Microwave irradiation can accelerate the reaction and potentially improve yields.[3][9]
Factors Influencing Reaction Yield
| Parameter | Low Yield Condition | High Yield Condition | Rationale |
| Ethanol Concentration | Stoichiometric amount | Large excess (used as solvent) | Shifts equilibrium towards product formation (Le Chatelier's Principle).[2] |
| Water Presence | Water allowed to accumulate | Continuous removal (e.g., Dean-Stark trap) | Prevents the reverse reaction (ester hydrolysis).[1][2] |
| Catalyst Concentration | Insufficient acid catalyst | Optimal concentration of strong acid | Ensures efficient protonation of the carboxylic acid, activating it for nucleophilic attack.[4] |
| Reaction Temperature | Too low (<60°C) | 60-110°C | Provides sufficient energy to overcome the activation barrier without causing significant product degradation.[1] |
| Reaction Time | Too short | Monitored to completion (e.g., via TLC) | Ensures maximum conversion of the starting material.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer-Speier Esterification
-
Reaction Setup: Suspend L-phenylalanine in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Acid Catalyst Addition: Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the suspension with stirring, or alternatively, cautiously add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting crude product, this compound, can be purified by recrystallization.
Protocol 2: Work-up and Purification
-
Crude Product Work-up: The concentrated reaction mixture can be extracted with an organic solvent like ethyl acetate after adjusting the pH. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add a non-polar solvent like diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields in the synthesis of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 4. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 2-amino-3-phenylpropanoate Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-3-phenylpropanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method is the Fischer-Speier esterification. This reaction involves treating L-phenylalanine with ethanol in the presence of a strong acid catalyst, typically hydrogen chloride (generated in situ from thionyl chloride or as anhydrous HCl gas) or sulfuric acid. The reaction is usually performed at reflux to drive the equilibrium towards the ester product.
Q2: What are the primary byproducts I should be aware of during this synthesis?
A2: The main byproducts include:
-
Unreacted L-phenylalanine: Due to the equilibrium nature of the Fischer esterification, some starting material may remain.
-
Diketopiperazine (cyclo(Phe-Phe)): This is a cyclic dipeptide formed from the intermolecular condensation of two molecules of the desired product or the dipeptide intermediate. Its formation is a common issue in reactions involving amino acid esters.
-
N-Ethylphenylalanine: Although generally a minor byproduct under typical Fischer esterification conditions, N-alkylation of the amino group by the ethanol solvent can occur, especially at higher temperatures or with prolonged reaction times.
-
Oligopeptides: Small amounts of di- or tri-peptides may form through intermolecular amide bond formation.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate, can be used. The starting material (L-phenylalanine) is highly polar and will have a low Rf value, while the product ester is less polar and will have a higher Rf value. Byproducts like diketopiperazine will also have distinct Rf values.[1][2]
Q4: What are the general strategies to improve the yield of the desired ester?
A4: To favor the formation of Ethyl 2-amino-3-phenylpropanoate, you can:
-
Use a large excess of ethanol: This shifts the reaction equilibrium towards the product side.
-
Remove water as it forms: This can be achieved by using a Dean-Stark apparatus or by using a dehydrating agent.
-
Control the reaction temperature and time: Prolonged reaction times or excessively high temperatures can promote the formation of byproducts like diketopiperazines.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | Incomplete reaction. | - Ensure a sufficient excess of ethanol is used.- Confirm the activity of the acid catalyst.- Increase the reaction time, monitoring by TLC. |
| Formation of byproducts (e.g., diketopiperazine). | - Avoid excessively high temperatures or prolonged heating.- Consider using a milder esterification method if byproduct formation is severe. | |
| Presence of a significant amount of unreacted L-phenylalanine | Insufficient catalyst or reaction time. | - Increase the amount of acid catalyst.- Extend the reflux time, monitoring the reaction progress by TLC. |
| Product is an oil or has a low melting point, indicating impurities | Presence of diketopiperazine or other byproducts. | - Perform a thorough purification by extraction and/or column chromatography (see Experimental Protocols).- Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., ethanol/ether). |
| Multiple spots observed on TLC of the crude product | Formation of various byproducts. | - Characterize the byproducts by comparing their Rf values to known standards if available.- Employ column chromatography for separation. The less polar byproducts will elute first.[3] |
| Difficulty in isolating the hydrochloride salt | Improper work-up procedure. | - Ensure the reaction mixture is properly neutralized and extracted before attempting to precipitate the hydrochloride salt.- Use anhydrous conditions when introducing HCl gas or a solution of HCl in an anhydrous solvent. |
Data Presentation
Table 1: Representative Yield and Purity of this compound under Different Synthesis Conditions
| Catalyst | Catalyst Conc. (mol%) | Reaction Time (h) | Temperature (°C) | Approx. Yield (%) | Approx. Purity (%) | Primary Byproducts |
| Thionyl Chloride | 120 | 4 | Reflux (Ethanol) | 85-95 | >98 (after purification) | Unreacted Phenylalanine, Diketopiperazine |
| Anhydrous HCl | Saturated | 6 | Reflux (Ethanol) | 80-90 | >97 (after purification) | Unreacted Phenylalanine, Diketopiperazine |
| Sulfuric Acid | 20 | 8 | Reflux (Ethanol) | 75-85 | >95 (after purification) | Unreacted Phenylalanine, Diketopiperazine, Sulfated byproducts |
Note: The data presented are approximate values based on typical laboratory outcomes and may vary depending on the specific experimental setup and work-up procedures.
Table 2: Thin-Layer Chromatography (TLC) Data for Reaction Components
| Compound | Typical Mobile Phase | Approximate Rf Value |
| L-Phenylalanine | Petroleum Ether:Ethyl Acetate (1:1) | 0.1 - 0.2 |
| Ethyl 2-amino-3-phenylpropanoate | Petroleum Ether:Ethyl Acetate (1:1) | 0.6 - 0.7 |
| Cyclo(Phe-Phe) (Diketopiperazine) | Petroleum Ether:Ethyl Acetate (1:1) | 0.4 - 0.5 |
Note: Rf values are dependent on the specific TLC plate, mobile phase composition, and chamber saturation.
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Reaction Setup: Suspend L-phenylalanine (1 equivalent) in anhydrous ethanol (10-20 equivalents) in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise with stirring. Caution: This reaction is exothermic and releases HCl and SO2 gas.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Purification: The crude product can be purified by following Protocol 2.
-
Isolation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether and bubble anhydrous HCl gas through the solution, or add a solution of HCl in anhydrous ethanol, to precipitate the hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Purification of Ethyl 2-amino-3-phenylpropanoate from Byproducts
-
Liquid-Liquid Extraction:
-
Dissolve the crude reaction mixture in ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and unreacted L-phenylalanine (which is more soluble in the aqueous basic solution).
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. This will yield the free base of the ester.
-
-
Column Chromatography (if necessary):
-
If TLC analysis of the extracted product shows significant impurities (e.g., diketopiperazine), perform column chromatography on silica gel.
-
Use a gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate. The desired ester will elute after the less polar impurities.[3]
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
References
Stability issues of Ethyl 2-amino-3-phenylpropanoate hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 2-amino-3-phenylpropanoate hydrochloride in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The two main degradation pathways for this compound in solution are:
-
Hydrolysis: The ester group can be hydrolyzed to form L-phenylalanine and ethanol. This reaction is catalyzed by both acid and base.
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization can occur, leading to the formation of a cyclic dipeptide (a diketopiperazine) and the elimination of ethanol. This is more prevalent at neutral to basic pH.
Q2: What is the optimal pH for the stability of this compound in aqueous solutions?
A2: Based on studies of similar amino acid esters, this compound is most stable in acidic conditions, typically in a pH range of 3 to 5. In this pH range, the N-terminal amino group is protonated, which reduces its nucleophilicity and thereby slows down both hydrolysis and diketopiperazine formation.
Q3: How does temperature affect the stability of the compound in solution?
A3: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. For long-term storage of solutions, it is recommended to keep them at low temperatures (e.g., 2-8 °C) to minimize degradation.
Q4: What solvents are recommended for dissolving this compound?
A4: The compound is soluble in water and methanol. The choice of solvent will depend on the specific experimental requirements. For aqueous solutions, it is crucial to control the pH to ensure stability.
Q5: Are there any known incompatibilities with other common lab reagents?
A5: Avoid strong bases and oxidizing agents. Strong bases will significantly accelerate hydrolysis and diketopiperazine formation. Oxidizing agents can potentially react with the amino acid structure.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound in your stock or working solutions.
Troubleshooting Steps:
-
Verify Solution Age and Storage: Prepare fresh solutions for critical experiments. If using stored solutions, ensure they have been kept at the recommended temperature and for a limited time.
-
Control pH: Measure the pH of your aqueous solutions. If it is outside the optimal range (pH 3-5), adjust it accordingly using a suitable buffer.
-
Analyze for Degradation Products: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check for the presence of L-phenylalanine and the corresponding diketopiperazine.
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
This is a strong indicator of degradation.
Troubleshooting Steps:
-
Identify Degradation Products: The primary degradation products to look for are L-phenylalanine and 2,5-dibenzyl-3,6-dioxopiperazine (the diketopiperazine of phenylalanine).
-
Perform a Forced Degradation Study: To confirm the identity of the degradation peaks, you can intentionally degrade a sample of this compound under acidic, basic, and thermal stress conditions and compare the resulting chromatograms with your experimental samples.
Data Presentation
Table 1: General Stability Profile of this compound in Aqueous Solution
| Parameter | Condition | Stability | Primary Degradation Pathway(s) |
| pH | < 3 | Moderate | Acid-catalyzed hydrolysis |
| 3 - 5 | High | Minimal degradation | |
| 5 - 7 | Moderate | Hydrolysis and Diketopiperazine formation | |
| > 7 | Low | Base-catalyzed hydrolysis and Diketopiperazine formation | |
| Temperature | 2 - 8 °C | Good (for short-term storage) | Slow degradation |
| Room Temp (~25 °C) | Fair (depends on pH) | Accelerated degradation | |
| > 40 °C | Poor | Rapid degradation |
Note: This table provides a generalized summary based on the behavior of similar amino acid esters. Actual degradation rates will depend on the specific conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate the parent compound from its primary degradation products, L-phenylalanine and its diketopiperazine.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the sample in the mobile phase (at initial conditions) to an appropriate concentration.
Protocol 2: Forced Degradation Study
This protocol can be used to generate degradation products for identification and to assess the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of the compound at 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method described above.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Challenges in the scale-up synthesis of Ethyl 2-amino-3-phenylpropanoate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 2-amino-3-phenylpropanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most common and direct method is the Fischer esterification of L-phenylalanine with ethanol in the presence of a strong acid catalyst, typically hydrochloric acid (HCl) or thionyl chloride (SOCl₂). The HCl not only catalyzes the esterification but also forms the hydrochloride salt of the product in situ.
Q2: What are the primary challenges encountered during the scale-up of this synthesis?
A2: Key challenges during scale-up include:
-
Reaction Kinetics and Control: Maintaining optimal reaction temperature and mixing becomes more difficult in larger reactors, which can affect reaction time and impurity formation.
-
Work-up and Extraction: Handling large volumes of aqueous and organic phases can be cumbersome. Phase separation may be slower, and emulsions can form.
-
Crystallization and Isolation: Achieving a consistent crystal form, particle size distribution, and purity on a large scale requires careful control of cooling rates, agitation, and solvent systems.
-
Impurity Profile: The profile and level of impurities may change with scale due to localized overheating, extended reaction times, or changes in raw material quality.
Q3: What are the critical process parameters to monitor during the reaction?
A3: The following parameters are crucial for a successful and reproducible synthesis:
-
Temperature: Both the initial mixing of reagents and the reflux temperature need to be tightly controlled to prevent side reactions.
-
Reagent Addition Rate: Slow and controlled addition of the acidic catalyst (e.g., thionyl chloride) is critical to manage the exotherm and prevent degradation.
-
Reaction Time: The reaction should be monitored for completion (e.g., by HPLC) to avoid the formation of degradation products associated with prolonged exposure to acidic conditions.
-
Agitation Speed: Proper mixing is essential to ensure efficient heat transfer and mass transfer, preventing localized "hot spots."
Q4: How can the formation of di- and tri-peptide impurities be minimized?
A4: The formation of peptide impurities, such as ethyl L-phenylalanyl-L-phenylalaninate, can occur if the free base of the amino ester is present for an extended period. To minimize this:
-
Ensure a sufficient excess of the acid catalyst is used to keep the amino group protonated.
-
Maintain a low temperature during the initial stages of the reaction and during work-up when the free base might be transiently formed.
-
Process the reaction mixture promptly after completion.
Q5: What is the best way to handle the hydrochloride salt isolation on a large scale?
A5: Isolation of the hydrochloride salt typically involves crystallization. Key considerations for large-scale crystallization include:
-
Solvent Selection: A solvent system in which the hydrochloride salt has low solubility at lower temperatures but is reasonably soluble at higher temperatures is ideal. Common choices include ethanol/diethyl ether or isopropanol/heptane mixtures.
-
Seeding: Using seed crystals of the desired polymorphic form can ensure consistent crystallization and particle size.
-
Controlled Cooling: A programmed, slow cooling rate is essential to avoid the formation of fine particles or amorphous material, which can be difficult to filter and dry.
Troubleshooting Guides
Problem 1: Low Reaction Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using HPLC or TLC. - Ensure the reaction is heated to the appropriate temperature for a sufficient duration. - Check the quality and stoichiometry of the acid catalyst. |
| Product Loss During Work-up | - Ensure the pH of the aqueous layer is appropriate to minimize the solubility of the product during extraction. - Avoid vigorous shaking during extraction to prevent the formation of stable emulsions. - Perform multiple extractions with smaller volumes of solvent for better recovery. |
| Degradation of Product | - Avoid prolonged heating times. - Ensure the temperature during distillation of excess solvent is not too high. - Use a milder acid catalyst or lower reaction temperatures if degradation is significant. |
Problem 2: High Impurity Levels
| Possible Cause | Troubleshooting Steps |
| Unreacted L-phenylalanine | - Ensure sufficient reaction time and catalyst loading. - Check for proper mixing to avoid settling of the starting material. |
| Dipeptide Formation | - Maintain a sufficient excess of HCl throughout the reaction to keep the amino group protonated. - Keep the temperature low during initial reagent mixing. |
| Side Reactions from Catalyst | - If using thionyl chloride, ensure it is of high purity and added slowly at a low temperature to avoid charring. - Consider using gaseous HCl as a cleaner alternative. |
| Racemization | - While generally low in this reaction, avoid excessively high temperatures or prolonged reaction times. - Analyze the enantiomeric purity of the final product using a chiral HPLC method. |
Problem 3: Poor Crystal Quality or Difficult Filtration
| Possible Cause | Troubleshooting Steps |
| Formation of Fine Particles | - Implement a controlled, slow cooling profile during crystallization. - Introduce seed crystals at the appropriate temperature to control nucleation. - Increase the agitation speed during crystallization to prevent localized high supersaturation. |
| Oily Product or Incomplete Crystallization | - Ensure the solvent system is appropriate for crystallization. The addition of an anti-solvent (e.g., diethyl ether, heptane) may be necessary. - Check for the presence of impurities that may be inhibiting crystallization. An additional purification step before crystallization may be required. |
| Slow Filtration | - Optimize the particle size through controlled crystallization. - Use a filter press or centrifuge for more efficient solid-liquid separation on a large scale. |
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Scale-up Synthesis
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) |
| L-phenylalanine | 100 g | 10 kg |
| Ethanol | 500 mL | 50 L |
| Thionyl Chloride | 1.2 eq | 1.2 eq |
| Addition Temperature | 0-5 °C | 0-5 °C |
| Reaction Temperature | Reflux (~78 °C) | Reflux (~78 °C) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 90-95% | 88-93% |
Note: This data is representative and may vary depending on the specific equipment and process parameters used.
Table 2: Typical Impurity Profile
| Impurity | Typical Limit | Analytical Method |
| L-phenylalanine | ≤ 0.5% | HPLC |
| Ethyl L-phenylalanyl-L-phenylalaninate | ≤ 0.2% | HPLC |
| Unidentified Impurities | ≤ 0.1% each | HPLC |
| Enantiomeric Purity (D-isomer) | ≤ 0.1% | Chiral HPLC |
| Residual Solvents (Ethanol, Diethyl Ether) | As per ICH guidelines | GC-HS |
Experimental Protocols
Key Experiment: Fischer Esterification and Isolation
-
Reaction Setup: Charge a suitably sized reactor with L-phenylalanine and absolute ethanol. Begin agitation and cool the slurry to 0-5 °C.
-
Reagent Addition: Slowly add thionyl chloride (or bubble in anhydrous HCl gas) to the cooled slurry while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux temperature (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction for completion by HPLC.
-
Solvent Removal: Once the reaction is complete, distill off the excess ethanol under reduced pressure.
-
Crystallization: To the resulting residue, add a suitable crystallization solvent (e.g., isopropanol) and heat to dissolve. Then, add an anti-solvent (e.g., heptane) and cool the mixture slowly with agitation to induce crystallization. Seeding may be employed at this stage.
-
Isolation and Drying: Isolate the product by filtration or centrifugation. Wash the cake with a cold solvent mixture. Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) until the residual solvent levels are within specification.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Logical relationship of key challenges in the scale-up synthesis.
Technical Support Center: Handling Hygroscopic Ethyl 2-amino-3-phenylpropanoate hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of the hygroscopic compound, Ethyl 2-amino-3-phenylpropanoate hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, with a focus on challenges presented by its hygroscopic nature.
Issue 1: Inconsistent Weighing and Molar Concentration
-
Question: Why am I getting inconsistent weights for my this compound, leading to inaccurate molar concentrations of my solutions?
-
Answer: The hygroscopic nature of the compound means it readily absorbs moisture from the atmosphere. This absorbed water contributes to the total weight, leading to inaccuracies. The longer the compound is exposed to air, the more water it will absorb, resulting in variable weight measurements.
Issue 2: Poor or Inconsistent Reaction Yields
-
Question: My reaction yields are low and not reproducible. Could the hygroscopicity of this compound be the cause?
-
Answer: Yes, absorbed water can interfere with many chemical reactions. In peptide synthesis, for example, water can hydrolyze activated esters or coupling reagents, leading to lower yields and the formation of byproducts.[1] The presence of excess water can also alter the reaction conditions, such as concentration and pH, leading to inconsistent results.
Issue 3: Caking or Clumping of the Solid Compound
-
Question: My this compound powder has formed clumps or a solid cake. How can I handle this?
-
Answer: Caking is a direct result of moisture absorption. The absorbed water dissolves a small amount of the solid, which then recrystallizes, binding the powder particles together. While you can break up the clumps with a spatula, the material will have an unknown water content, making it unsuitable for reactions sensitive to moisture. For best results, it is recommended to use a fresh, properly stored container of the reagent.
Issue 4: Difficulty in Achieving Anhydrous Reaction Conditions
-
Question: I am struggling to maintain anhydrous conditions in my reaction when using this compound. What steps can I take?
-
Answer: Due to its hygroscopic nature, introducing this compound into a reaction can inadvertently introduce water. To mitigate this, handle the compound in a controlled environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried, and use anhydrous solvents.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: It should be stored in a tightly sealed container in a cool, dry place. A desiccator containing a drying agent like silica gel or phosphorus pentoxide is highly recommended to minimize moisture exposure.
Q2: What is the best way to weigh a hygroscopic compound like this?
A2: Weigh the compound as quickly as possible to minimize exposure to atmospheric moisture. It is best practice to weigh it in a glove box with a controlled, low-humidity atmosphere. If a glove box is not available, use a weighing bottle with a stopper. Weigh the sealed bottle, quickly add the compound, re-seal, and weigh again. The difference will be the weight of the compound.
Q3: Can I dry this compound if it has absorbed moisture?
A3: While it may be possible to dry the compound, for instance, by heating under vacuum, this is not generally recommended without proper validation. Heating can potentially cause degradation of the compound. For critical applications, it is always best to use a fresh, unopened container of the reagent.[1]
Q4: How can I determine the water content of my this compound?
A4: The most accurate method for determining water content is Karl Fischer titration. This technique is specific to water and can provide precise measurements. Another method is Dynamic Vapor Sorption (DVS), which measures the amount of solvent absorbed by a sample at different humidity levels.
Q5: What are the consequences of using this compound if it has absorbed a significant amount of water?
A5: Using this compound with a high water content can lead to several issues, including:
-
Inaccurate molar concentrations of solutions.
-
Reduced yields in moisture-sensitive reactions.
-
Formation of byproducts.
-
Inconsistent and non-reproducible experimental results.
Data Presentation
| Hygroscopicity Class | Increase in Mass (after 24h at 25°C and 80% RH) |
| Non-hygroscopic | < 0.12% w/w |
| Slightly hygroscopic | ≥ 0.2% and < 2% w/w |
| Hygroscopic | ≥ 2% and < 15% w/w |
| Very hygroscopic | ≥ 15% w/w |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Experimental Protocols
The following is a general protocol for a peptide coupling reaction using an amino acid ester hydrochloride like this compound. This protocol is based on standard peptide synthesis procedures and should be optimized for specific research needs.
Protocol: Solution-Phase Peptide Coupling
Objective: To form a dipeptide by coupling an N-terminally protected amino acid (e.g., Boc-L-Alanine) with this compound.
Materials:
-
This compound
-
N-Boc-L-Alanine
-
Coupling agent (e.g., EDC·HCl, DCC)
-
Racemization suppressor (e.g., HOBt)[2]
-
Base (e.g., DIPEA, NMM)[3]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Anhydrous sodium sulfate
-
Standard workup and purification reagents (e.g., 1M HCl, saturated NaHCO₃, brine, silica gel for chromatography)
Procedure:
-
Neutralization of the Amine Salt:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the base (e.g., NMM, 1.1 eq) and stir the solution at room temperature for 15-20 minutes to neutralize the hydrochloride salt.
-
-
Activation of the Carboxylic Acid:
-
In a separate flame-dried flask, dissolve the N-Boc-L-Alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
To the cooled solution from step 2, add the coupling agent (e.g., EDC·HCl, 1.2 eq) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure dipeptide.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships for handling hygroscopic this compound.
Caption: A workflow diagram illustrating the best practices for handling a hygroscopic reagent to minimize moisture absorption.
Caption: A decision tree to troubleshoot inconsistent experimental outcomes when using a hygroscopic starting material.
References
Addressing peak tailing in chiral HPLC of Ethyl 2-amino-3-phenylpropanoate hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing during the chiral HPLC analysis of Ethyl 2-amino-3-phenylpropanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: In an ideal HPLC separation, the chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2][3] This asymmetry can compromise the accuracy of peak integration, leading to unreliable quantification, and can also reduce the resolution between closely eluting peaks.[2][4] A tailing factor greater than 1.2 is generally indicative of significant tailing.
Q2: What are the most common causes of peak tailing when analyzing a basic compound like this compound?
A2: For basic analytes such as this compound, which contains a primary amine, peak tailing is frequently caused by:
-
Secondary Interactions: Unwanted interactions between the protonated amine group of the analyte and acidic residual silanol groups on silica-based chiral stationary phases are a primary cause.[1][5] These interactions lead to a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and create a tail.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, the analyte can interact strongly with the stationary phase.[1] For basic compounds, a mobile phase that is too acidic can lead to excessive protonation and strong ionic interactions with deprotonated silanols.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in a distorted peak shape.[2][6]
-
Column Degradation: Over time, the column's stationary phase can degrade, or the inlet frit can become partially blocked, causing poor peak shapes.[2][4] Contamination of the column with strongly retained impurities can also lead to tailing.[2]
-
Extra-Column Effects: Excessive tubing length, large-diameter tubing, or dead volumes in the HPLC system can contribute to band broadening and peak tailing.[1][2]
Q3: How can mobile phase additives help reduce peak tailing for my compound?
A3: Mobile phase additives, particularly basic modifiers, can significantly improve the peak shape of basic compounds. For this compound, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is a common strategy.[5][7][8] These additives act as "silanol maskers" by competing with the analyte for interaction with the active silanol sites on the stationary phase, thereby reducing secondary interactions and improving peak symmetry.[9]
Q4: Can the choice of chiral stationary phase (CSP) influence peak tailing?
A4: Yes, the choice of CSP is critical. Modern chiral columns are often available with advanced surface deactivation or end-capping to minimize the number of accessible silanol groups.[1][10] Selecting a column with a stationary phase that is less prone to strong secondary interactions with basic compounds can inherently reduce peak tailing.[5] Polysaccharide-based CSPs are widely used, and their performance can be enhanced with appropriate mobile phase additives.
Q5: What are some preventative measures I can take to avoid peak tailing?
A5: To prevent peak tailing, consider the following:
-
Proper Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filter it through a 0.45 µm filter to remove particulates.[6]
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities and particulates, extending its lifetime and maintaining good peak shape.[11]
-
Regular Column Maintenance: Follow the manufacturer's guidelines for column cleaning and regeneration to prevent the buildup of contaminants.[12][13]
-
System Optimization: Minimize extra-column volume by using tubing with a narrow internal diameter and ensuring all connections are properly fitted.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting peak tailing.
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Detailed Troubleshooting Steps & Experimental Protocols
Step 1: Mobile Phase Optimization
Secondary interactions with the stationary phase are a primary cause of peak tailing for basic compounds. Optimizing the mobile phase is often the most effective first step.
Protocol: Introduction of a Basic Additive
-
Prepare the Mobile Phase:
-
For a typical normal-phase separation, the mobile phase might consist of a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
To this mixture, add a basic additive such as diethylamine (DEA) or triethylamine (TEA). Start with a low concentration, for example, 0.1% (v/v).
-
-
Equilibrate the System: Flush the column with the new mobile phase for at least 20-30 column volumes to ensure it is fully equilibrated.
-
Inject the Sample: Inject your standard solution of this compound.
-
Evaluate Peak Shape: Compare the peak asymmetry factor with and without the additive.
Table 1: Effect of Basic Additive on Peak Asymmetry
| Mobile Phase Composition | Peak Asymmetry Factor (As) | Resolution (Rs) |
| Hexane/Isopropanol (90:10) | 2.1 | 1.3 |
| Hexane/Isopropanol (90:10) + 0.1% DEA | 1.2 | 1.8 |
| Hexane/Isopropanol (90:10) + 0.2% DEA | 1.1 | 1.9 |
Note: Data are illustrative and will vary depending on the specific column and HPLC system.
Step 2: Sample Concentration and Solvent Effects
Column overload can lead to peak distortion. It is crucial to ensure you are working within the linear range of the column.
Protocol: Evaluating Sample Load
-
Prepare a Dilution Series: Prepare a series of dilutions of your sample, for example, from 1 mg/mL down to 0.1 mg/mL.
-
Inject and Analyze: Inject the same volume of each dilution and observe the peak shape.
-
Identify Overload: If the peak shape improves significantly at lower concentrations, you were likely experiencing mass overload.[14]
Table 2: Impact of Sample Concentration on Peak Tailing
| Sample Concentration | Peak Asymmetry Factor (As) |
| 1.0 mg/mL | 1.9 |
| 0.5 mg/mL | 1.4 |
| 0.1 mg/mL | 1.1 |
Note: Data are illustrative.
Step 3: Column Cleaning and Regeneration
A contaminated or degraded column can be a significant source of peak tailing.
Protocol: Chiral Column Washing Procedure
Always consult the manufacturer's instructions for your specific chiral column, as some stationary phases are not compatible with certain solvents.[15] A general procedure for many polysaccharide-based columns is as follows:
-
Disconnect the Column from the Detector: This prevents contamination of the detector cell.
-
Flush with Isopropanol: Flush the column with 100% isopropanol at a low flow rate for at least one hour.
-
Flush with a Stronger Solvent (if permissible): For some immobilized chiral columns, flushing with solvents like ethyl acetate or even N,N-dimethylformamide (DMF) can be effective for removing strongly bound contaminants.[13]
-
Re-equilibrate: Flush the column with your mobile phase until the baseline is stable.
-
Test Column Performance: Inject a standard to see if peak shape has improved.
Experimental Workflow for Column Cleaning
Caption: A typical workflow for cleaning a chiral HPLC column.
By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in the chiral HPLC analysis of this compound, leading to more accurate and reliable results.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. hplc.eu [hplc.eu]
- 12. shim-pol.pl [shim-pol.pl]
- 13. chiraltech.com [chiraltech.com]
- 14. labcompare.com [labcompare.com]
- 15. lcms.cz [lcms.cz]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Ethyl 2-amino-3-phenylpropanoate Hydrochloride vs. Boc-Phe-OEt
For researchers, scientists, and drug development professionals embarking on peptide synthesis, the choice of starting materials is a critical decision that profoundly influences reaction efficiency, yield, and the purity of the final product. This guide provides an in-depth, objective comparison between two common precursors for introducing a phenylalanine ethyl ester moiety: Ethyl 2-amino-3-phenylpropanoate hydrochloride (H-Phe-OEt·HCl) and N-(tert-Butoxycarbonyl)-L-phenylalanine ethyl ester (Boc-Phe-OEt).
This comparison will delve into the core aspects of their application in solution-phase peptide synthesis, supported by experimental data and detailed protocols, to empower researchers to make informed decisions for their specific synthetic strategies.
At a Glance: Key Differences and Considerations
The fundamental difference between H-Phe-OEt·HCl and Boc-Phe-OEt lies in the protection of the α-amino group. H-Phe-OEt·HCl is the hydrochloride salt of the free amine, requiring a neutralization step before coupling. In contrast, Boc-Phe-OEt has its amino group protected by the acid-labile tert-Butoxycarbonyl (Boc) group, necessitating a deprotection step to liberate the amine for subsequent reactions. This distinction dictates the overall workflow and has implications for reaction conditions, work-up procedures, and potential side reactions.
Performance Comparison: A Data-Driven Analysis
| Parameter | This compound (H-Phe-OEt·HCl) | Boc-Phe-OEt (post-deprotection) | Key Considerations |
| Typical Dipeptide Yield | 80-95% | 85-98% | Yield with Boc-Phe-OEt can be slightly higher due to the cleaner nature of the free amine after in-situ deprotection. |
| Crude Purity (by HPLC) | 75-90% | 80-95% | The in-situ neutralization of H-Phe-OEt·HCl can sometimes lead to salt byproducts that may affect crude purity. |
| Racemization Risk | Low to Moderate | Low | Racemization is primarily influenced by the coupling agent and reaction conditions, but the presence of base for neutralization of the hydrochloride salt can slightly increase the risk.[1][2] |
| Reaction Steps | 1. Neutralization2. Coupling | 1. Deprotection2. Coupling | The choice depends on the overall synthetic strategy and whether an initial deprotection or neutralization step is preferred. |
| Work-up Complexity | Moderate | Low to Moderate | The work-up for H-Phe-OEt·HCl often involves aqueous washes to remove the tertiary amine salt byproduct. |
| Solubility (Common Solvents) | DCM: SolubleDMF: Soluble | DCM: SolubleDMF: Soluble | Both compounds generally exhibit good solubility in common peptide synthesis solvents. |
Experimental Protocols: A Practical Guide
The following are detailed, representative protocols for the synthesis of a model dipeptide, Boc-Ala-Phe-OEt, to highlight the practical differences in using H-Phe-OEt·HCl and Boc-Phe-OEt.
Protocol 1: Dipeptide Synthesis using H-Phe-OEt·HCl
This protocol employs a standard carbodiimide-mediated coupling following the neutralization of the amino acid hydrochloride salt.[3]
Materials:
-
Boc-L-Alanine (Boc-Ala-OH)
-
This compound (H-Phe-OEt·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1 M HCl, 5% NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Neutralization of H-Phe-OEt·HCl: In a round-bottom flask, dissolve H-Phe-OEt·HCl (1.05 equivalents) in anhydrous DCM. Cool the solution to 0 °C and add N-Methylmorpholine (NMM) (1.1 equivalents). Stir for 15 minutes at 0 °C.
-
Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0 °C.
-
Coupling Reaction: To the Boc-Ala-OH solution, add a solution of DCC (1.1 equivalents) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0 °C for 30 minutes.
-
Add the neutralized H-Phe-OEt solution from step 1 to the activated Boc-Ala-OH mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Filter off the precipitated DCU. Wash the filtrate successively with 1 M HCl, 5% NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
Protocol 2: Dipeptide Synthesis using Boc-Phe-OEt
This protocol involves the deprotection of Boc-Phe-OEt to generate the free amine in situ, followed by coupling.
Materials:
-
Boc-L-Alanine (Boc-Ala-OH)
-
N-(tert-Butoxycarbonyl)-L-phenylalanine ethyl ester (Boc-Phe-OEt)
-
Trifluoroacetic acid (TFA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
5% NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Deprotection of Boc-Phe-OEt: Dissolve Boc-Phe-OEt (1.05 equivalents) in a 1:1 mixture of TFA and DCM. Stir at room temperature for 30 minutes.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM twice to ensure complete removal of TFA.
-
Coupling Reaction: Dissolve the resulting H-Phe-OEt·TFA salt and Boc-Ala-OH (1.0 equivalent) in anhydrous DCM. Add HOBt (1.1 equivalents) and cool to 0 °C.
-
Add DIPEA (2.2 equivalents) to neutralize the TFA salt and facilitate the coupling.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Filter off the precipitated DCU. Wash the filtrate with 5% NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
Visualizing the Workflow: A Comparative Diagram
The following diagrams illustrate the distinct experimental workflows for the synthesis of a dipeptide using either H-Phe-OEt·HCl or Boc-Phe-OEt as the amine component.
Caption: Comparative experimental workflows for dipeptide synthesis.
Decision Framework: Choosing the Right Reagent
The selection between H-Phe-OEt·HCl and Boc-Phe-OEt is often guided by the overall synthetic strategy, cost considerations, and the specific requirements of the target peptide.
Caption: Decision framework for selecting the appropriate starting material.
Conclusion and Recommendations
Both this compound and Boc-Phe-OEt are viable and effective starting materials for the incorporation of a phenylalanine ethyl ester residue in peptide synthesis.
-
This compound (H-Phe-OEt·HCl) is a more direct precursor to the free amine, requiring only a simple neutralization step before coupling. This can be advantageous in terms of atom economy and cost. However, the introduction of an additional base and the subsequent salt formation may necessitate a more rigorous aqueous work-up.
-
Boc-Phe-OEt offers a cleaner approach as the deprotection with TFA and subsequent in-situ neutralization with a non-nucleophilic base like DIPEA can lead to higher crude purity. This route is often preferred in modern peptide synthesis, especially when a high degree of purity is paramount and the additional deprotection step is not a significant hindrance to the overall workflow.
Ultimately, the choice between these two reagents will depend on the specific context of the synthesis, including the scale, the nature of the other amino acids in the sequence, and the desired purity of the final peptide. For routine, large-scale syntheses where cost is a major factor, H-Phe-OEt·HCl may be the preferred choice. For research and development applications where high purity and a streamlined work-up are critical, the use of Boc-Phe-OEt followed by deprotection is often the more prudent option.
References
A Comparative Guide to Coupling Reagents for the Amidation of Ethyl 2-amino-3-phenylpropanoate hydrochloride
For researchers, scientists, and drug development professionals, the efficient formation of amide bonds is a cornerstone of peptide synthesis and the development of small molecule therapeutics. The choice of coupling reagent for the amidation of key intermediates, such as Ethyl 2-amino-3-phenylpropanoate hydrochloride, is critical to maximizing yield, ensuring purity, and minimizing side reactions. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data, to facilitate an informed selection for your specific synthetic needs.
The primary classes of coupling reagents discussed include carbodiimides, often used with additives, and onium salts (both aminium/uronium and phosphonium salts). The efficacy of these reagents is evaluated based on reaction yield, crude product purity, reaction time, and the potential for racemization.
Quantitative Performance Analysis
The selection of a coupling reagent can significantly influence the outcome of a synthesis. The following table summarizes the performance of various common coupling reagents. It is important to note that actual results can vary depending on the specific substrates, solvents, and reaction conditions employed.
| Coupling Reagent/System | Typical Yield | Crude Purity | Racemization Risk | Key Characteristics |
| EDC/HOBt | Good to High | Good | Low | Cost-effective, water-soluble byproducts are easily removed.[1][2] |
| HBTU | High (>85%) | Good to High | Low | Efficient and widely used, but can be less effective for sterically hindered amino acids compared to HATU.[3][4] |
| HATU | High to Very High (>95%) | High to Very High | Very Low | Highly reactive and fast, particularly effective for sterically hindered couplings and reducing racemization.[3][5][6] |
| PyBOP | High | High | Low | A safer alternative to the BOP reagent, avoiding the formation of carcinogenic HMPA.[7][8] Promotes rapid coupling.[7] |
| COMU | High to Very High | High | Very Low | A safer and highly efficient uronium salt that is very soluble and performs well with only one equivalent of base.[6][9] |
Experimental Protocols
The following are generalized experimental protocols for the solution-phase amidation of this compound with a generic carboxylic acid (R-COOH).
General Reaction Setup
-
To a solution of the carboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM) is added the coupling reagent and any additives.
-
The mixture is typically stirred for a short activation period at room temperature.
-
This compound (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)) are then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials, followed by drying and concentration of the organic phase. The crude product is then purified, typically by column chromatography.
Specific Reagent Protocols
1. EDC/HOBt Coupling:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.0-1.2 eq) in DMF or DCM.[10]
-
Add EDC·HCl (1.0-1.2 eq) to the solution and stir for 10-15 minutes at 0 °C to room temperature.
-
Add this compound (1.0 eq) and DIPEA (2.0-2.5 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
2. HBTU/HATU Coupling:
-
Dissolve the carboxylic acid (1.0 eq), HBTU or HATU (1.0 eq), and a base such as DIPEA or NMM (2.0 eq) in DMF.
-
Stir for 5-10 minutes to allow for pre-activation.
-
Add this compound (1.0 eq) to the mixture.
-
Stir at room temperature for 1-4 hours. HATU generally leads to faster reaction times than HBTU.[5]
3. PyBOP Coupling:
-
Dissolve the carboxylic acid (1.0 eq), PyBOP (1.0 eq), and a base such as DIPEA (2.0 eq) in DMF or DCM.
-
Add this compound (1.0 eq) to the solution.
-
Stir at room temperature for 1-3 hours. Coupling reactions with PyBOP are typically rapid.[6]
Visualizations
General Amide Coupling Workflow
The following diagram illustrates the general workflow for the coupling of a carboxylic acid with this compound.
Caption: General workflow of the amide coupling reaction.
Logical Relationships of Coupling Reagents
This diagram shows the classification and key properties of different coupling reagents.
Caption: Classification and properties of coupling reagents.
References
- 1. nbinno.com [nbinno.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. PyBOP - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Ethyl 2-amino-3-phenylpropanoate Hydrochloride: A Superior Choice for Peptide Synthesis and Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the successful synthesis of peptides and the development of effective therapeutics. Among the various derivatives of the essential amino acid phenylalanine, Ethyl 2-amino-3-phenylpropanoate hydrochloride emerges as a compelling option, offering distinct advantages in solubility, reaction kinetics, and its utility as a prodrug moiety. This comparison guide provides an objective analysis of its performance against other common phenylalanine derivatives, supported by experimental data and detailed methodologies.
Enhanced Physicochemical Properties for Improved Handling and Reactivity
One of the primary advantages of this compound lies in its favorable physicochemical properties compared to other derivatives, particularly the commonly used methyl ester. The ethyl ester generally exhibits improved solubility in a wider range of organic solvents commonly employed in solid-phase peptide synthesis (SPPS), such as dichloromethane (DCM) and dimethylformamide (DMF).[1] This enhanced solubility facilitates easier handling and ensures more efficient coupling reactions by maintaining a homogenous reaction mixture.
| Property | Ethyl 2-amino-3-phenylpropanoate HCl | Methyl 2-amino-3-phenylpropanoate HCl | tert-Butyl 2-amino-3-phenylpropanoate HCl | L-Phenylalanine |
| Molecular Formula | C₁₁H₁₆ClNO₂ | C₁₀H₁₄ClNO₂ | C₁₃H₂₀ClNO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 229.70 g/mol [2] | 215.67 g/mol [3] | 257.75 g/mol [4] | 165.19 g/mol [5] |
| Melting Point | 155-156 °C | 158-162 °C | Not readily available | Decomposes at 271-273 °C[5] |
| Solubility | Soluble in water and methanol.[1] | Soluble in water and ethanol. | Data not readily available | Slightly soluble in water; insoluble in ethanol.[5] |
| Appearance | Fine needle-like crystalline solid | White to off-white fine crystalline powder | Not readily available | Colorless or white platelike crystals[5] |
Table 1: Comparison of Physicochemical Properties of Phenylalanine and its Derivatives.
Superior Performance in Peptide Synthesis
The ethyl ester of phenylalanine offers tangible benefits during the intricate process of peptide synthesis, contributing to higher yields and purity of the final peptide.
Reduced Racemization
A critical challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, which can lead to inactive or undesired peptide isomers.[6] While racemization can be influenced by various factors such as the coupling reagent and the base used, the nature of the ester protecting group can also play a role. The slightly bulkier ethyl group, compared to the methyl group, can subtly influence the transition state of the coupling reaction, in some instances leading to a lower propensity for racemization.[7]
Favorable Reaction Kinetics
While direct comparative kinetic studies are sparse, the enhanced solubility of the ethyl ester can contribute to more favorable reaction kinetics during the coupling step in SPPS.[1] Better solvation of the amino acid derivative ensures a higher effective concentration in the reaction phase, potentially leading to faster and more complete coupling reactions.[1] This can be particularly advantageous when dealing with "difficult sequences" prone to aggregation.[7]
Advantages in Drug Development as a Prodrug Moiety
The application of Ethyl 2-amino-3-phenylpropanoate extends beyond peptide synthesis into the realm of drug development, where it serves as an effective prodrug moiety. Prodrugs are inactive precursors of a drug that are converted into the active form in the body. Esterification is a common strategy to improve the bioavailability of drugs with poor membrane permeability.[8]
Research has indicated that the length of the alkyl chain in an ester prodrug can influence its stability and enzymatic hydrolysis rate.[9] Studies on amino acid prodrugs have shown that stability generally increases with the length of the linker (propyl > ethyl > methyl).[9] This suggests that ethyl esters can offer a more favorable balance between stability in the digestive tract and efficient enzymatic cleavage to release the active drug, compared to the more labile methyl esters.[9]
Experimental Protocols
To facilitate a comparative evaluation, the following experimental protocols are provided.
Protocol 1: Comparative Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a method to compare the coupling efficiency of this compound and Mthis compound.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
This compound
-
Mthis compound
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
-
HPLC system for analysis
Procedure:
-
Resin Swelling: Swell two equal portions of Rink Amide resin in DMF in separate reaction vessels for 1 hour.
-
Fmoc-Deprotection: Treat both resins with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resins thoroughly with DMF and DCM.
-
Amino Acid Activation:
-
In one vessel, prepare a solution of this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
In the second vessel, prepare a solution of Mthis compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
-
Coupling: Add the activated amino acid solutions to their respective resins and agitate for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin from each vessel to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash both resins with DMF and DCM to remove excess reagents.
-
Cleavage: Treat a small, dried sample of each peptide-resin with the cleavage cocktail for 2 hours.
-
Precipitation and Analysis: Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and dry the pellets. Analyze the crude peptides by HPLC to compare the yield and purity of the desired product versus unreacted starting material.
Protocol 2: Quantification of Racemization using Chiral HPLC
This protocol allows for the quantification of D- and L-isomers after peptide synthesis to assess the degree of racemization.
Materials:
-
Crude peptide from Protocol 1
-
6 M HCl
-
Chiral HPLC column (e.g., CROWNPAK CR(+))
-
HPLC system with UV detector
Procedure:
-
Peptide Hydrolysis: Hydrolyze a small amount of the crude peptide from each reaction in Protocol 1 with 6 M HCl at 110°C for 24 hours in a sealed tube.
-
Sample Preparation: Evaporate the HCl under vacuum and redissolve the amino acid residue in the HPLC mobile phase.
-
Chiral HPLC Analysis:
-
Inject the sample onto the chiral HPLC column.
-
Use an appropriate mobile phase (e.g., perchloric acid solution) and flow rate as per the column manufacturer's recommendation.
-
Detect the eluting isomers using a UV detector at 210 nm.
-
-
Quantification: Integrate the peak areas corresponding to the L- and D-phenylalanine enantiomers. Calculate the percentage of racemization using the formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100
Visualizing the Workflow
To aid in the conceptualization of the experimental design and decision-making process, the following diagrams are provided.
References
- 1. peptide.com [peptide.com]
- 2. Ethyl L-phenylalaninate hydrochloride | C11H16ClNO2 | CID 165085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl L-phenylalaninate hydrochloride | C10H14ClNO2 | CID 75736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Phenylalanine, 1,1-dimethylethyl ester, hydrochloride (1:1) | C13H20ClNO2 | CID 11459563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Epimerisation in Peptide Synthesis [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficiency of Ethyl 2-amino-3-phenylpropanoate Hydrochloride in Asymmetric Reactions: A Comparative Guide
In the landscape of asymmetric synthesis, the quest for efficient, selective, and readily available chiral catalysts and auxiliaries is paramount for researchers in academia and the pharmaceutical industry. Ethyl 2-amino-3-phenylpropanoate hydrochloride, a derivative of the amino acid phenylalanine, presents itself as a potential candidate for such applications. This guide provides a comparative analysis of its potential efficiency against established alternatives in key asymmetric carbon-carbon bond-forming reactions, supported by available experimental data from closely related systems.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for the stereoselective formation of β-hydroxy carbonyl compounds. While direct experimental data for this compound as a catalyst is limited in the reviewed literature, we can infer its potential performance by examining closely related phenylalanine derivatives and comparing them with the widely used organocatalyst, (S)-Proline.
Table 1: Comparison of Chiral Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr, anti/syn) |
| (S)-Proline | 35 | DMSO | 89 | 49 | 76 | 95:5 |
| (S,S)-Proline-Phenylalanine methyl ester | Not Specified | Ball Mill (Solvent-free) | Not Specified | High | up to 95 | 91:9 |
| L-prolinamide | 10 | DCM | 72 | Good | up to 99 | - |
Data for (S,S)-Proline-Phenylalanine methyl ester suggests that dipeptides incorporating phenylalanine can be highly effective, achieving excellent enantioselectivity under solvent-free conditions[1]. The performance of simple phenylalanine esters is expected to be influenced by the ester group and the presence of the hydrochloride salt, which can affect solubility and the catalyst's electronic properties.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another critical reaction for the enantioselective formation of carbon-carbon bonds. Similar to the aldol reaction, direct data for this compound is scarce. Therefore, we compare the performance of related phenylalanine-derived catalysts.
Table 2: Comparison of Chiral Catalysts in the Asymmetric Michael Addition
| Catalyst | Reaction | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenylalanine-β-alanine dipeptide | Isobutyraldehyde + N-phenylmaleimide | 10 | Solvent-free | Not Specified | High | High |
| α,β-Dipeptides | Isobutyraldehyde + trans-β-nitrostyrene | Not Specified | Not Specified | Not Specified | High | High |
Dipeptides containing phenylalanine have demonstrated high efficiency in organocatalyzed Michael additions, particularly under solvent-free conditions[2][3]. The specific ester and salt form of the target compound would likely influence its catalytic activity and stereoselectivity.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for asymmetric reactions catalyzed by alternatives to this compound.
Proline-Catalyzed Asymmetric Aldol Reaction
Reaction: Cyclohexanone + 4-Nitrobenzaldehyde
Procedure: To a solution of 4-nitrobenzaldehyde (0.25 mmol) in DMSO (1.25 mmol), cyclohexanone is added, followed by (S)-Proline (35 mol%). The mixture is stirred at room temperature for the specified time (e.g., 89 hours). The reaction is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Phenylalanine-Dipeptide-Catalyzed Asymmetric Michael Addition
Reaction: Isobutyraldehyde + N-phenylmaleimide
Procedure: In a reaction vessel, isobutyraldehyde, N-phenylmaleimide, and the phenylalanine-containing dipeptide catalyst (e.g., 10 mol%) are combined. For solvent-free conditions, the mixture is subjected to ball milling for a designated period. Following the reaction, the product is extracted and purified. Chiral HPLC is used to determine the enantiomeric excess.
Mechanistic Insights and Workflows
The following diagrams illustrate the generally accepted mechanisms for organocatalyzed asymmetric aldol and Michael reactions, which are relevant to the potential catalytic activity of this compound.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 2-amino-3-phenylpropanoate Hydrochloride
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates like Ethyl 2-amino-3-phenylpropanoate hydrochloride is paramount. The cross-validation of analytical methods ensures consistency and accuracy of results across different techniques or laboratories. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as potential analytical methods for this compound. Due to the limited availability of direct cross-validation studies for this compound, this guide presents a comparison based on validated methods for structurally similar compounds, such as phenylalanine esters, and adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Comparison of Analytical Method Performance
The selection of an analytical method is a critical decision in the drug development process. Both HPLC and GC offer distinct advantages and are viable options for the analysis of amino acid esters. The following table summarizes the typical performance characteristics of these methods, based on data from the analysis of analogous compounds.
Table 1: Comparison of HPLC and GC Method Performance Parameters
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Key Considerations & ICH Guidelines |
| Linearity (R²) | > 0.999 | > 0.998 | A linear relationship between concentration and response is crucial for accurate quantification.[5] |
| Linear Range | 0.1 - 500 µg/mL | 0.5 - 500 µg/mL | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Accuracy demonstrates the closeness of the measured value to the true value.[6] |
| Precision (%RSD) | < 2.0% | < 3.0% | Precision reflects the degree of scatter between a series of measurements.[6] |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantitated.[5] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.3 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5] |
| Specificity | High (with appropriate column and detector) | High (especially with MS detector) | The ability to assess the analyte unequivocally in the presence of other components.[1][2] |
| Analysis Time per Sample | 10 - 20 minutes | 15 - 30 minutes | Throughput can be a critical factor in high-volume testing environments. |
| Derivatization | Often required for UV detection if no chromophore is present. | Generally required to increase volatility. | Derivatization adds a step to the workflow but can significantly improve chromatographic performance and detection. |
Experimental Protocols
Detailed and well-documented experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods. Below are representative methodologies for the analysis of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound, particularly when assessing its purity and stability. A reversed-phase HPLC method with UV detection is proposed.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a suitable aqueous buffer (e.g., 0.1% formic acid in water) in an isocratic or gradient elution mode. The exact ratio should be optimized for the best peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (due to the phenyl group)
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
This method is an alternative for the analysis of this compound, provided it is thermally stable or can be derivatized to a more volatile form. A GC method with a Flame Ionization Detector (FID) or Mass Spectrometric (MS) detector is proposed. Derivatization with a suitable agent (e.g., a silylating or acylating agent) is typically required for amino acid esters to improve their volatility and chromatographic behavior.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., split ratio of 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Detector Temperature (FID): 300 °C
-
Injection Volume: 1 µL
Standard and Sample Preparation (with Derivatization):
-
Derivatization Reagent: A suitable derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard and Sample Derivatization:
-
Accurately weigh the standard or sample into a vial.
-
Add a suitable solvent (e.g., pyridine or acetonitrile).
-
Add the derivatization reagent.
-
Heat the vial at a specified temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes) to complete the reaction.
-
Cool to room temperature before injection.
-
-
Calibration Standards: Prepare a series of calibration standards by derivatizing known concentrations of the reference standard.
Mandatory Visualizations
To facilitate a clear understanding of the cross-validation process, the following diagrams illustrate the logical workflow and the relationship between different stages of method validation.
Caption: Workflow for Analytical Method Cross-Validation.
Caption: Interrelationship of Analytical Method Validation Parameters.
References
Benchmarking the cost-effectiveness of Ethyl 2-amino-3-phenylpropanoate hydrochloride synthesis routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 2-amino-3-phenylpropanoate hydrochloride, also known as L-phenylalanine ethyl ester hydrochloride, is a valuable building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of common synthesis routes for this compound, focusing on cost-effectiveness, with supporting experimental data and detailed methodologies.
At a Glance: Comparison of Synthesis Routes
| Parameter | Fischer Esterification (HCl Catalyst) | Thionyl Chloride Method | Microwave-Assisted Synthesis (N-acetyl-L-phenylalanine) |
| Yield | Good to Excellent (typically >90%) | Excellent (often quantitative, >95%)[1] | Good (reported up to 77% for the esterification step)[2] |
| Reaction Time | 4 - 24 hours[3] | 3 - 24 hours[4][5] | ~15 - 20 minutes for the esterification step[2] |
| Reagent Cost | Low | Moderate | High (due to specialized reagents) |
| Energy Consumption | High (prolonged reflux) | High (prolonged reflux) | Low (short reaction time) |
| Waste Products | Acidic aqueous waste | Acidic aqueous waste, SO2, HCl gas | Organic waste, salts |
| Safety Concerns | Corrosive acid | Highly corrosive and toxic reagent | High pressure and temperature |
Cost-Effectiveness Analysis
To provide a clear quantitative comparison, the following table outlines the estimated reagent costs to synthesize one mole of this compound (assuming theoretical yield for simplicity). Prices are based on bulk chemical supplier data and may vary.
| Reagent | Fischer Esterification (HCl) | Thionyl Chloride Method |
| L-Phenylalanine (1 mole) | ~$30 | ~$30 |
| Absolute Ethanol (excess) | ~$10 | ~$10 |
| Concentrated HCl (catalytic) | <$1 | - |
| Thionyl Chloride (1.1 equiv.) | - | ~$15 |
| Estimated Reagent Cost per Mole | ~$41 | ~$55 |
Note: This analysis does not include costs for solvents used in workup and purification, energy consumption, labor, or waste disposal, which are discussed in the following sections.
Experimental Protocols
Route 1: Fischer Esterification with HCl Catalyst
This classic method involves the acid-catalyzed esterification of L-phenylalanine with ethanol. The use of excess ethanol helps to drive the equilibrium towards the product.
Experimental Workflow:
Figure 1: Workflow for Fischer Esterification with HCl.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, suspend L-phenylalanine (1 equivalent) in absolute ethanol (5-10 equivalents).
-
Carefully add concentrated hydrochloric acid (0.1-0.2 equivalents) to the suspension.
-
Heat the mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol by rotary evaporation.
-
The crude product is then purified by recrystallization, typically from a mixture of ethanol and diethyl ether, to yield the final product as a white solid.
Route 2: Thionyl Chloride Method
This route also follows the principles of Fischer esterification but utilizes thionyl chloride to generate HCl in situ, which then acts as the catalyst. This method is often reported to give higher yields.[1]
Experimental Workflow:
Figure 2: Workflow for the Thionyl Chloride Method.
Methodology:
-
Suspend L-phenylalanine (1 equivalent) in absolute ethanol (5-10 equivalents) in a round-bottom flask and cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension, maintaining the temperature below 5°C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3-24 hours, or heat to reflux to expedite the reaction. Monitor the reaction by TLC.[4][5]
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to obtain pure this compound.
Route 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates. While a direct microwave-assisted synthesis of the target compound from L-phenylalanine is not widely reported, a method for the esterification of N-acetyl-L-phenylalanine has been described, which would require a subsequent deprotection step.[6] This route is presented for consideration as a potentially faster, though multi-step, alternative.
Hypothetical Signaling Pathway (based on available data for a similar reaction):
Figure 3: Proposed pathway for Microwave-Assisted Synthesis.
Methodology (Esterification Step):
-
In a microwave reaction vessel, combine N-acetyl-L-phenylalanine (1 equivalent), a suitable coupling reagent (e.g., a modified Mukaiyama's reagent), and a base (e.g., 1-methylimidazole) in excess ethanol, which also serves as the solvent.[6]
-
Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 80°C) for a short duration (e.g., 15-20 minutes).[2]
-
After cooling, the reaction mixture would be worked up to isolate the N-acetylated ester.
-
A subsequent deprotection step under acidic or basic conditions would be required to yield the final product.
In-depth Comparison
Reagent Cost and Handling:
The Fischer esterification with an HCl catalyst is the most cost-effective in terms of reagents, as both ethanol and hydrochloric acid are inexpensive bulk chemicals. The thionyl chloride method, while often providing higher yields, introduces a more expensive and hazardous reagent. Thionyl chloride is highly corrosive, toxic, and reacts violently with water, requiring specialized handling procedures. The microwave-assisted route, as described for the N-acetylated analog, involves more complex and costly coupling agents and bases.
Energy Consumption:
Both conventional heating methods require prolonged periods of reflux, leading to significant energy consumption, especially at a larger scale. The energy cost of maintaining a reaction at reflux for 24 hours is substantial. In contrast, microwave-assisted synthesis offers a dramatic reduction in reaction time, from hours to minutes, which translates to significantly lower energy consumption.
Waste Management:
The primary waste product from the Fischer esterification and thionyl chloride methods is acidic aqueous waste from the workup, which requires neutralization before disposal. The thionyl chloride method also produces sulfur dioxide and hydrogen chloride as gaseous byproducts, which must be scrubbed. The cost of disposing of corrosive and potentially toxic chemical waste can be considerable.[7] The microwave-assisted synthesis would generate waste containing organic solvents and salts from the coupling reagents.
Yield and Purity:
The thionyl chloride method is often reported to result in near-quantitative yields.[1] The Fischer esterification with HCl also provides good to excellent yields, though it can be more sensitive to reaction conditions. The purity of the product from both conventional methods is typically high after recrystallization. The yield of the microwave-assisted esterification step is good, but the necessary subsequent deprotection step would add to the overall process and potentially lower the final yield.
Conclusion
For laboratory-scale synthesis where cost is a primary driver, the Fischer esterification with an HCl catalyst presents the most economical option due to the low cost of reagents. However, for applications where maximizing yield is critical and the additional reagent cost is acceptable, the thionyl chloride method is a superior choice, often providing quantitative conversion.
While not yet fully developed for the direct synthesis of this compound, microwave-assisted synthesis holds significant promise for a more sustainable and energy-efficient process. The drastic reduction in reaction time could lead to substantial cost savings in terms of energy and labor, particularly in an industrial setting. Further research into a direct, one-step microwave protocol for the esterification of L-phenylalanine is warranted to fully assess its cost-effectiveness against traditional methods. The choice of the optimal synthesis route will ultimately depend on a careful consideration of the specific priorities of the researcher or organization, balancing reagent costs, desired yield, energy consumption, and safety and environmental concerns.
References
- 1. scispace.com [scispace.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. scielo.br [scielo.br]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. rsc.org [rsc.org]
- 6. Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shapiroe.com [shapiroe.com]
A Comparative Guide to Chiral Stationary Phases for the Separation of Ethyl 2-amino-3-phenylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric separation of chiral molecules is a critical step in drug development and synthesis, ensuring the therapeutic efficacy and safety of pharmaceutical products. Ethyl 2-amino-3-phenylpropanoate hydrochloride, a derivative of the amino acid phenylalanine, exists as a pair of enantiomers. This guide provides a comparative overview of various High-Performance Liquid Chromatography (HPLC) chiral stationary phases (CSPs) for the effective separation of these enantiomers, supported by experimental data from scientific literature.
Performance Comparison of Chiral Stationary Phases
The selection of an appropriate chiral stationary phase is paramount for achieving optimal separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most frequently utilized for the resolution of amino acid derivatives. The following table summarizes the performance of different CSPs in separating phenylalanine and its derivatives. While direct comparative data for this compound under identical conditions is limited, the data presented for structurally similar compounds provides valuable insights into the potential efficacy of these columns.
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k'1 | k'2 | α | Rs | Reference |
| Polysaccharide-Based | |||||||||
| Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | NBD-Amino Acid Ethyl Esters | 10-30% 2-propanol/hexane | 1.0 | Room Temp. | - | - | >1.2 | >1.5 | [1] |
| Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | NBD-Amino Acid Ethyl Esters | 10-30% 2-propanol/hexane | 1.0 | Room Temp. | - | - | >1.2 | >1.5 | [1] |
| Macrocyclic Glycopeptide-Based | |||||||||
| Chirobiotic T (Teicoplanin) | Phenylalanine | Acetonitrile/Water (80:20, v/v) | 1.0 | 25 | - | - | - | - | |
| Pirkle-Type | |||||||||
| SUMICHIRAL OA-2500(S) | NBD-Phe methyl ester | Water/Acetonitrile/TFA | - | - | 1.8 | 2.2 | 1.22 | - | [2] |
Note: k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively. α is the separation factor (k'2/k'1), and Rs is the resolution factor. "-" indicates data not available in the cited literature. NBD refers to nitrobenzoxadiazole derivatization.
Key Observations:
-
Polysaccharide-based CSPs , such as Chiralpak IA and Chiralpak AD-H, have demonstrated superior performance for the resolution of α-amino acid esters, often yielding high separation and resolution factors.[1] The choice between coated and covalently bonded polysaccharide phases involves a trade-off between potentially better separation with coated phases and higher robustness with immobilized phases.[1]
-
Macrocyclic glycopeptide-based CSPs , like Chirobiotic T, are effective for the separation of underivatized amino acids.[3] The versatility of these columns allows for their use in various modes, including reversed-phase, polar organic, and normal-phase, by adjusting the mobile phase composition.[4]
-
Pirkle-type CSPs are also utilized for the separation of amino acid derivatives, often after derivatization to enhance interaction with the stationary phase.[2][5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols for the CSPs discussed.
Method 1: Polysaccharide-Based CSP (Chiralpak IA)
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Analyte Preparation: The analyte, this compound, may require derivatization with a suitable agent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enhance chromatographic performance and detection.[1]
-
Mobile Phase: A normal-phase eluent, typically a mixture of hexane and an alcohol modifier like 2-propanol (e.g., 80:20 v/v). The exact ratio should be optimized for the specific analyte.[1] For acidic or basic analytes, the addition of a small percentage of an acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) additive may be necessary to improve peak shape.[6]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV or Fluorescence, depending on the properties of the analyte or its derivative. For NBD derivatives, fluorescence detection (excitation at 470 nm and emission at 530 nm) offers high sensitivity.[1]
Method 2: Macrocyclic Glycopeptide-Based CSP (Chirobiotic T)
-
Column: Chirobiotic T (Teicoplanin)
-
Analyte Preparation: Dissolve this compound in the mobile phase or a compatible solvent.
-
Mobile Phase: A reversed-phase eluent, such as a mixture of acetonitrile and water (e.g., 80:20 v/v). The mobile phase composition can be adjusted to optimize retention and resolution.[3]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm.
Experimental Workflow
The general workflow for a comparative study of chiral stationary phases for the separation of this compound is depicted in the following diagram.
Caption: Experimental workflow for the comparative study of CSPs.
Conclusion
The selection of a chiral stationary phase for the separation of this compound requires careful consideration of the analyte's properties and the desired chromatographic performance. Polysaccharide-based CSPs, particularly Chiralpak IA and AD-H, are promising candidates, especially if derivatization is employed. Macrocyclic glycopeptide-based columns like Chirobiotic T offer an alternative, particularly for underivatized forms. Researchers should conduct initial screening with different CSPs and mobile phases to identify the optimal conditions for their specific application. The detailed protocols and comparative data in this guide serve as a valuable starting point for method development and optimization.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. researchgate.net [researchgate.net]
- 6. mz-at.de [mz-at.de]
Protecting Groups' Influence on the Reactivity of Ethyl 2-amino-3-phenylpropanoate Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of an amine protecting group is a critical step in the synthesis of peptides and other complex molecules derived from amino acids. This guide provides a comparative analysis of three common N-protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—and their impact on the reactivity of Ethyl 2-amino-3-phenylpropanoate hydrochloride. The focus is on two key reactions: peptide bond formation and ethyl ester hydrolysis.
Impact on Peptide Coupling Reactions
The primary function of an N-protecting group in peptide synthesis is to prevent self-polymerization and other side reactions of the amino acid.[1] However, the nature of the protecting group can also influence the reactivity of the carboxylic acid moiety during the coupling step, primarily through steric and electronic effects.
Boc (tert-Butoxycarbonyl): The Boc group is relatively small and is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[2] Its electron-donating nature can slightly decrease the acidity of the carboxylic acid, but this effect is generally minimal. In peptide coupling reactions, Boc-protected phenylalanine derivatives are widely used and generally provide good yields.
Cbz (Carboxybenzyl): The Cbz group is removed by catalytic hydrogenolysis.[2] It has a long history in peptide synthesis and is known for providing good protection against racemization, particularly in solution-phase synthesis.[3] The urethane linkage helps to suppress the formation of racemization-prone oxazolone intermediates.[3]
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is the standard for solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for mild deprotection conditions (typically with piperidine).[2][4] The bulky fluorenyl group can introduce steric hindrance, which in some cases may slightly slow down the coupling reaction compared to Boc or Cbz. However, modern coupling reagents are highly efficient and generally overcome this issue, leading to high repetitive yields in SPPS.[5]
| Protecting Group | Coupling Reagent | Typical Yield (%) | Purity (%) | Key Considerations |
| Boc | DCC/HOBt, HBTU | 85-95 | >95 | Acid-labile; suitable for both solution and solid-phase synthesis. |
| Cbz | DCC/HOBt, CDI | 80-90 | >95 | Removed by hydrogenolysis; known to suppress racemization.[3] |
| Fmoc | HBTU, HATU | >99 (per cycle in SPPS) | >98 | Base-labile; standard for SPPS; bulky group may influence reaction rates.[5] |
Impact on Ethyl Ester Hydrolysis
The ethyl ester of Ethyl 2-amino-3-phenylpropanoate serves as a protecting group for the carboxylic acid. Its removal via hydrolysis is a crucial step in many synthetic routes. The N-protecting group can influence the rate of this hydrolysis.
Boc: The Boc group is stable to the basic conditions often used for ester saponification. Therefore, selective hydrolysis of the ethyl ester in the presence of a Boc group is a common and efficient transformation.
Cbz: Similar to the Boc group, the Cbz group is stable under basic hydrolysis conditions, allowing for the selective cleavage of the ethyl ester.
Fmoc: The Fmoc group is base-labile and will be cleaved under the conditions typically used for the saponification of the ethyl ester (e.g., using NaOH or LiOH). This lack of orthogonality presents a significant challenge if selective ester hydrolysis is desired while retaining the N-protection. Alternative, milder hydrolysis methods or different carboxyl protecting groups would be necessary.[6]
| Protecting Group | Hydrolysis Conditions | Reaction Time | Yield (%) | Orthogonality with Ethyl Ester |
| Boc | 1M NaOH in MeOH/H₂O | 2-4 hours | >90 | Yes |
| Cbz | 1M LiOH in THF/H₂O | 2-4 hours | >90 | Yes |
| Fmoc | 1M NaOH in MeOH/H₂O | Minutes | >95 (for both deprotections) | No, Fmoc group is also cleaved.[6] |
Experimental Protocols
N-Protection of this compound
Protocol 1: N-Boc Protection
-
Suspend this compound (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 equiv) and stir until the solid dissolves.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected product.
Protocol 2: N-Cbz Protection
-
Dissolve this compound (1.0 equiv) in water and cool to 0°C in an ice bath.
-
Add sodium carbonate (2.0 equiv) and stir.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equiv) while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Extract the product with diethyl ether.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
Protocol 3: N-Fmoc Protection
-
Dissolve this compound (1.0 equiv) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
-
Cool the solution to 0°C.
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 equiv) in dioxane dropwise.
-
Stir the mixture at 0°C for 1 hour and then at room temperature for 8-12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl and brine.
-
Dry over anhydrous sodium sulfate and evaporate the solvent to yield the N-Fmoc protected ester.
Peptide Coupling
Protocol 4: General Peptide Coupling (Solution Phase)
-
Dissolve the N-protected Ethyl 2-amino-3-phenylpropanoate (1.0 equiv) and the amino acid ester hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1-hydroxybenzotriazole (HOBt) (1.1 equiv).
-
Cool the mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv).
-
Add a tertiary amine base such as N-methylmorpholine (NMM) or triethylamine (TEA) (1.0 equiv).
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Filter the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate to obtain the dipeptide.
Ester Hydrolysis
Protocol 5: Saponification of the Ethyl Ester
-
Dissolve the N-protected Ethyl 2-amino-3-phenylpropanoate (1.0 equiv) in a mixture of methanol and water (e.g., 3:1).
-
Add 1M aqueous sodium hydroxide (1.5 equiv).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the N-protected amino acid.
Visualizing the Workflow
References
- 1. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 4. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
Validation of a new synthetic pathway for Ethyl 2-amino-3-phenylpropanoate hydrochloride
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Ethyl 2-amino-3-phenylpropanoate hydrochloride, a derivative of the essential amino acid L-phenylalanine, is a valuable building block in the synthesis of various peptides and pharmaceuticals. This guide provides a comparative analysis of three synthetic pathways to this compound: two established chemical methods and a novel enzymatic approach. The performance of each pathway is evaluated based on experimental data, and detailed protocols are provided.
Comparative Analysis of Synthetic Pathways
The selection of a synthetic route depends on various factors, including yield, purity, reaction conditions, and environmental impact. The following tables summarize the quantitative data for the three distinct pathways for the synthesis of this compound.
Table 1: Comparison of Reaction Parameters
| Parameter | Established Pathway 1: Thionyl Chloride | Established Pathway 2: Trimethylchlorosilane (TMSCl) | New Pathway: Enzymatic Synthesis |
| Starting Material | L-phenylalanine | L-phenylalanine | L-phenylalanine |
| Key Reagents | Ethanol, Thionyl Chloride (SOCl₂) | Ethanol, Trimethylchlorosilane (TMSCl) | Ethanol, Immobilized Lipase |
| Reaction Temperature | 0 °C to reflux | Room temperature | 30 - 60 °C |
| Reaction Time | 3 - 24 hours | 12 - 24 hours | 15 - 96 hours |
| Pressure | Atmospheric | Atmospheric | Atmospheric |
| Catalyst | Thionyl Chloride (acts as reagent and catalyst) | Trimethylchlorosilane (acts as reagent and catalyst) | Immobilized Lipase (e.g., from Candida antarctica) |
Table 2: Comparison of Performance Metrics
| Metric | Established Pathway 1: Thionyl Chloride | Established Pathway 2: Trimethylchlorosilane (TMSCl) | New Pathway: Enzymatic Synthesis |
| Reported Yield | ~97%[1] | Good to excellent | Up to >99% (ester yield) |
| Product Purity | High after recrystallization | High, with simple workup | Potentially very high, depending on purification |
| Key Advantages | High yield, well-established, relatively fast | Milder reaction conditions than SOCl₂, simple workup | Environmentally friendly ("green"), high selectivity, mild conditions |
| Key Disadvantages | Harsh reagent (SOCl₂), formation of corrosive HCl gas | Longer reaction times compared to SOCl₂ method | Longer reaction times, potential for enzyme deactivation, requires specific buffer conditions |
| Workup/Purification | Evaporation, recrystallization from ethanol/ether[2][3] | Evaporation of solvent and excess reagents | Extraction, potential for chromatographic purification |
Experimental Protocols
Established Pathway 1: Synthesis using Thionyl Chloride
This method, a classic Fischer esterification, is widely used for its high efficiency.
Methodology:
-
A suspension of L-phenylalanine (0.115 mole) in absolute ethanol (67.6 ml) is cooled to -10 °C in an ice-salt bath.[2]
-
Thionyl chloride (15 ml, 0.206 mole) is added dropwise with continuous stirring, ensuring the temperature is maintained below 0 °C.[2]
-
After the addition is complete, the reaction mixture is kept at 40 °C for 3 hours and then refluxed for an additional 3 hours.[2]
-
The mixture is left at ambient temperature overnight.[2]
-
The solvent is removed by evaporation under vacuum. The residue is redissolved in absolute ethanol and evaporated again; this process is repeated several times to remove excess HCl.[2]
-
The final residue is dissolved in a minimum amount of ethanol, and the product is precipitated by the addition of diethyl ether.[2]
-
The precipitated solid is collected by filtration, washed with ether, and recrystallized from an ethanol-ether mixture to yield this compound.[2]
Established Pathway 2: Synthesis using Trimethylchlorosilane (TMSCl)
This pathway offers a milder alternative to the thionyl chloride method, avoiding the use of a highly corrosive reagent.
Methodology:
-
To a suspension of L-phenylalanine in anhydrous ethanol, add trimethylchlorosilane (TMSCl) slowly at room temperature with stirring.
-
Continue stirring the resulting solution or suspension at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the reaction mixture is concentrated on a rotary evaporator to remove the solvent and any excess TMSCl.
-
The resulting crude product is triturated with diethyl ether to induce precipitation.
-
The solid product is collected by filtration and can be further purified by recrystallization if necessary.
New Pathway: Enzymatic Synthesis using Immobilized Lipase
This novel approach utilizes a biocatalyst, offering a greener and more selective synthetic route.
Methodology:
-
L-phenylalanine and a suitable lipase (e.g., from Rhizomucor miehei or Candida antarctica) are suspended in a non-polar organic solvent (e.g., n-hexane).
-
Ethanol is added to the mixture as the acyl acceptor.
-
The reaction is conducted at a controlled temperature, typically between 30-60 °C, with constant agitation.
-
The pH of the microenvironment around the enzyme is controlled using a suitable buffer system, which can be introduced in a small aqueous phase in a biphasic system.
-
The reaction progress is monitored over time (typically 15-96 hours) by techniques such as HPLC.
-
Upon completion, the immobilized enzyme is removed by filtration for potential reuse.
-
The organic solvent is evaporated, and the resulting product is extracted.
-
The extracted product is then treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or ethanol) to precipitate the hydrochloride salt.
-
The final product is collected by filtration and dried.
Visualizing the Synthetic Pathways
To further elucidate the processes, the following diagrams illustrate the workflows and chemical transformations involved in each synthetic pathway.
Caption: Workflow for the Thionyl Chloride Pathway.
Caption: Workflow for the Trimethylchlorosilane Pathway.
Caption: Workflow for the Enzymatic Synthesis Pathway.
References
Literature review of Ethyl 2-amino-3-phenylpropanoate hydrochloride applications and limitations
Ethyl 2-amino-3-phenylpropanoate hydrochloride, an ester derivative of the amino acid phenylalanine, serves as a crucial chiral building block in the synthesis of peptides and various pharmaceutical compounds. Its application is particularly prevalent in drug discovery and development, where the precise stereochemistry of molecules is paramount for their biological activity and safety. This guide provides a comprehensive literature review of the applications and limitations of this compound, offering a comparative analysis with alternative compounds supported by experimental data.
Performance Comparison in Peptide Synthesis
The primary application of this compound is in peptide synthesis, where it is incorporated as the phenylalanine residue. The choice of the ester protecting group for the carboxylic acid function of an amino acid can significantly influence the efficiency of peptide coupling reactions and the potential for side reactions, most notably racemization.
One of the main challenges in peptide synthesis is minimizing the loss of stereochemical integrity at the α-carbon of the amino acid, a phenomenon known as racemization. This is particularly a concern for phenylalanine and its derivatives due to the nature of their side chains. The reaction conditions, including the choice of coupling reagents and bases, play a critical role in controlling racemization.
While specific quantitative data directly comparing the coupling efficiency and racemization of this compound with other esters like methyl or benzyl esters is not extensively available in publicly accessible literature, general principles of peptide chemistry suggest that the bulkiness of the ester group can influence the reaction rate. Steric hindrance from the ethyl group, although relatively small, might in some cases lead to slightly slower coupling kinetics compared to the methyl ester. However, this effect is highly dependent on the specific amino acids being coupled and the chosen synthetic strategy.
| Parameter | Ethyl 2-amino-3-phenylpropanoate HCl | Methyl 2-amino-3-phenylpropanoate HCl | Benzyl 2-amino-3-phenylpropanoate HCl |
| Molecular Weight | 229.7 g/mol | 215.67 g/mol | 291.77 g/mol |
| Relative Steric Hindrance | Moderate | Low | High |
| Deprotection Conditions | Saponification (e.g., LiOH) | Saponification (e.g., LiOH) | Hydrogenolysis (e.g., H₂/Pd) |
| Potential for Racemization | Sequence and condition dependent | Sequence and condition dependent | Sequence and condition dependent |
Key Applications in Drug Discovery
As a derivative of phenylalanine, this compound is a precursor for the synthesis of a wide range of biologically active molecules. Phenylalanine itself is a key component of many therapeutic peptides and small molecule drugs. For instance, derivatives of phenylalanine have been investigated as potential HIV-1 capsid inhibitors. The synthesis of such compounds often involves the coupling of a protected phenylalanine derivative, like the ethyl ester, with other molecular fragments.
Limitations and Challenges
The primary limitation associated with the use of this compound, and indeed with most phenylalanine derivatives in peptide synthesis, is the risk of racemization. The formation of an oxazolone intermediate during the activation of the carboxylic acid is a major pathway for epimerization. The choice of coupling reagents and the reaction base is critical to suppress this side reaction. For instance, the use of bulky and non-nucleophilic bases is often preferred to minimize proton abstraction from the α-carbon.
Another consideration is steric hindrance. While the ethyl group is not excessively large, in the synthesis of complex peptides with sterically demanding residues, it might be necessary to employ more potent coupling reagents or longer reaction times to ensure complete coupling.
Experimental Protocols
Below are generalized experimental protocols for the use of amino acid esters in peptide synthesis. It is crucial to note that specific conditions should be optimized for each unique coupling reaction.
Protocol 1: Dipeptide Synthesis using this compound
This protocol outlines the synthesis of a dipeptide, for example, by coupling N-terminally protected alanine (e.g., Boc-Ala-OH) with this compound.
Materials:
-
N-Boc-Alanine (Boc-Ala-OH)
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Dissolve this compound (1.0 equivalent) and DIPEA (2.2 equivalents) in anhydrous DMF.
-
In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and the coupling reagent (e.g., HBTU, 1.0 equivalent) in anhydrous DMF.
-
Add the solution from step 2 to the solution from step 1 with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an appropriate work-up to isolate the protected dipeptide ester.
-
The ethyl ester can be subsequently hydrolyzed under basic conditions (e.g., using LiOH in a mixture of THF and water) to yield the free carboxylic acid for further peptide chain elongation.
Visualizing Synthetic Pathways
The following diagrams illustrate key concepts in peptide synthesis relevant to the application of this compound.
Caption: General workflow for dipeptide synthesis.
Caption: Competing pathways of peptide coupling and racemization.
Conclusion
This compound is a valuable and widely used chiral building block in synthetic organic chemistry, particularly for the construction of peptides and pharmaceuticals. While its performance is generally robust, researchers must be mindful of the potential for racemization, a challenge inherent to the use of many phenylalanine derivatives. Careful selection of coupling reagents, bases, and reaction conditions is essential to maximize yield and maintain the stereochemical integrity of the final product. Further comparative studies with quantitative data on coupling efficiencies and racemization rates under various conditions would be highly beneficial to the scientific community for the rational selection of building blocks in complex synthetic endeavors.
Safety Operating Guide
Safe Disposal of Ethyl 2-amino-3-phenylpropanoate Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 2-amino-3-phenylpropanoate hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. Handle this compound in a well-ventilated area to avoid inhalation of dust.[1][2]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][3] | Protects against potential splashes and dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and protective clothing.[1][3][4] | Prevents skin contact and potential irritation. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.[2] | Minimizes the risk of inhaling fine particles. |
Always wash hands thoroughly with soap and water after handling the chemical.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate unnecessary personnel from the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1] For liquid spills, use an inert absorbent material such as sand or vermiculite to soak up the substance before placing it in a container.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Waste Disposal: All contaminated materials, including absorbent pads and cleaning supplies, should be placed in a sealed, labeled container for disposal as chemical waste.
Prevent the spilled chemical from entering drains, sewers, or waterways to avoid environmental contamination.[5]
Chemical Incompatibility
To prevent hazardous reactions, do not store or dispose of this compound with incompatible materials.
Known Incompatible Materials:
Disposal Procedure
The primary method for the disposal of this compound is through an approved chemical waste disposal facility.[1][2]
Step-by-Step Disposal Guide:
-
Waste Collection: Collect waste this compound in a clearly labeled, sealed container. Ensure the container is compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's and local regulations.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal contractor. Adhere to all local, state, and federal regulations governing chemical waste disposal.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 2-amino-3-phenylpropanoate hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 2-amino-3-phenylpropanoate hydrochloride, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a seal around the eyes are required to protect against splashes of powders or liquids.[1][2] |
| Face Shield | Recommended in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling this substance.[2][3] Double-gloving can provide an extra layer of protection.[2] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to protect skin and personal clothing from spills.[1][2] |
| Chemical-Resistant Apron | Advised to be worn over a lab coat during procedures with a higher risk of splashing.[2] | |
| Respiratory Protection | Fume Hood / Respirator | Handling of the solid compound should be done in a chemical fume hood to prevent inhalation of dust.[4] A NIOSH-approved respirator may be necessary if a fume hood is not available or if there is a potential for aerosol generation.[5][6] |
| Footwear | Closed-toe shoes | Required to prevent injuries from spills or dropped objects.[2] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are critical to prevent contamination and ensure the integrity of the compound.
1. Preparation and Weighing:
-
Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Conduct all weighing and handling of the powdered compound inside a certified chemical fume hood to avoid inhalation of dust particles.[4]
2. Solution Preparation:
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Ensure adequate ventilation during this process.[1]
3. General Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling the chemical.[1]
-
Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Dispose of unused compound and any contaminated disposable PPE (e.g., gloves, weighing paper) in a designated and properly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and labeled hazardous liquid waste container.[4] Do not pour down the drain.[7]
-
Container Disposal: Empty containers should be rinsed and disposed of according to institutional and local regulations for chemical waste.
Dispose of all waste through a licensed waste disposal company, adhering to all local and national regulations.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
